Sisunatovir
Description
This compound is an orally available, small molecule inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, this compound specifically targets and binds to RSV-F protein on the viral surface, which inhibits RSV-F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV-F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCJJSYRPUEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903763-82-5 | |
| Record name | Sisunatovir [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisunatovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SISUNATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Sisunatovir Against the Respiratory Syncytial Virus (RSV) F Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It demonstrates potent antiviral activity against both RSV A and B strains by targeting a critical step in the viral lifecycle: the fusion of the viral envelope with the host cell membrane. This document provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated biological pathways and experimental workflows.
Introduction to RSV and the F Protein Target
Respiratory syncytial virus is a leading cause of lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals.[3] The RSV F protein, a type I fusion glycoprotein, is essential for viral entry into host cells and is the primary target for neutralizing antibodies and antiviral drugs like this compound.[3][4][5]
The F protein is synthesized as an inactive precursor (F0) that trimerizes and is subsequently cleaved by a furin-like protease into two disulfide-linked subunits, F1 and F2.[4][6] This mature F protein exists in a metastable prefusion conformation on the viral surface.[3] Upon an unknown trigger, the F protein undergoes a dramatic and irreversible conformational change to a stable postfusion state.[3][4] This transition involves the extension of a hydrophobic fusion peptide, which inserts into the host cell membrane, followed by the collapse of the protein into a six-helix bundle. This action brings the viral and host membranes into close proximity, leading to membrane fusion and the release of the viral nucleocapsid into the host cell cytoplasm.[4][5]
This compound's Mechanism of Action: Stabilization of the Prefusion Conformation
This compound's core mechanism of action is the inhibition of this fusogenic conformational change. It acts as a fusion inhibitor by binding to a specific site on the prefusion F protein, effectively locking it in its metastable state.[3] This stabilization prevents the necessary structural rearrangements for membrane fusion, thereby blocking viral entry into the host cell.[3]
Binding Site on the RSV F Protein
This compound binds to a highly conserved, three-fold symmetric hydrophobic cavity within the central region of the prefusion F protein trimer. This binding pocket, known as DS-Cav1, is formed at the interface of the F1 subunits. The specific amino acid residues identified as being part of this binding site include:
-
N-terminus of the F1 subunit (Fusion Peptide region): Phe137, Phe140, and Leu141
-
C-terminus of the F1 subunit (Heptad Repeat B region): Met396, Thr400, Asp486, Glu487, and Phe488
By occupying this cavity, this compound tethers these two regions of the F1 subunit, preventing the conformational changes required for the fusion process.
Quantitative Analysis of this compound's Antiviral Activity
The in vitro potency of this compound has been evaluated using various assays, primarily plaque reduction neutralization tests and cell-cell fusion assays.
| Parameter | Value | Assay Type | Virus Strains | Reference |
| Mean IC50 | 1.2 nM | Plaque Reduction Assay | Panel of RSV A and B laboratory strains and clinical isolates | [7][8] |
| IC50 (RSV-A clinical isolates, n=20) | 1.4 nM (range: 0.3 - 10.4 nM) | Not specified | RSV-A | [1] |
| IC50 (RSV-B clinical isolates, n=16) | 1.0 nM (range: 0.1 - 2.1 nM) | Not specified | RSV-B | [1] |
Resistance Profile
Resistance to antiviral drugs is a critical consideration in their development. Studies have shown that this compound has a favorable resistance profile. In a human challenge study, only three viral variants were detected in over 50 subjects treated with this compound, and these were not associated with clinical resistance.[1][9]
However, in vitro studies have identified specific mutations in the F protein that can confer resistance to this compound and other fusion inhibitors. The K394R mutation, in particular, has been shown to confer cross-resistance to multiple RSV fusion inhibitors, including RV-521 (this compound).[10] A D489Y mutation has also been implicated in resistance to this compound and other fusion inhibitors.
| Mutation | Fold Change in IC50 | Comments | Reference |
| K394R | Not explicitly quantified for this compound alone, but confers significant resistance to multiple fusion inhibitors. | Enhances the fusogenicity of the F protein. | [10] |
| D489Y | Not explicitly quantified. | Implicated in cross-resistance to several fusion inhibitors. | [7] |
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method for quantifying the infectivity of a virus and the neutralizing capacity of an antiviral compound.
Objective: To determine the concentration of this compound required to reduce the number of RSV-induced plaques by 50% (IC50).
Materials:
-
HEp-2 or Vero cells
-
RSV A2 or B1 strains
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylcellulose overlay medium
-
Fixative solution (e.g., 80% methanol)
-
Primary antibody against RSV F protein
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., 4-chloro-1-naphthol)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in 24-well or 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Compound Incubation: Mix the diluted this compound with a known titer of RSV (e.g., to yield 25-35 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with medium containing 1.5% methylcellulose to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 5 days at 37°C.
-
Fixation and Staining: After incubation, fix the cells with 80% methanol. Immunostain the plaques using a primary antibody against the RSV F protein, followed by an HRP-conjugated secondary antibody and a suitable substrate to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion Inhibition Assay
This assay assesses the ability of a compound to inhibit F protein-mediated fusion between cells, mimicking the fusion of the viral and host cell membranes.
Objective: To determine the concentration of this compound required to inhibit cell-cell fusion by 50% (EC50).
Materials:
-
BHK-21 (baby hamster kidney) or other suitable cells
-
Expression plasmids for RSV F protein and T7 RNA polymerase
-
Luciferase reporter plasmid under the control of a T7 promoter
-
Transfection reagent
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Effector Cell Preparation: Transfect one population of BHK-21 cells with an expression plasmid for the RSV F protein and a luciferase reporter plasmid driven by a T7 promoter.
-
Target Cell Preparation: Transfect a second population of BHK-21 cells with an expression plasmid for T7 RNA polymerase.
-
Compound Treatment: Treat the effector cells with serial dilutions of this compound.
-
Co-culture: Overlay the treated effector cells with the target cells.
-
Incubation: Incubate the co-culture to allow for cell-cell fusion. When an effector cell fuses with a target cell, the T7 polymerase from the target cell will drive the expression of luciferase in the fused cell (syncytium).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration compared to the control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action against RSV F protein.
Plaque Reduction Neutralization Assay Workflow
Caption: Workflow for the Plaque Reduction Neutralization Assay.
Conclusion
This compound represents a significant advancement in the development of direct-acting antivirals for RSV. Its mechanism of action, centered on the stabilization of the prefusion conformation of the essential F protein, provides a potent and specific means of inhibiting viral entry. The low nanomolar potency and favorable resistance profile underscore its potential as a therapeutic agent. The experimental protocols and data presented here offer a comprehensive technical foundation for researchers and drug development professionals working on RSV and other viral fusion inhibitors. Continued research into resistance mechanisms and the development of next-generation inhibitors will be crucial in the ongoing effort to combat RSV-related disease.
References
- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data on Sisunatovir: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] Early preclinical data have demonstrated potent antiviral activity against both RSV A and B strains, significant viral load reduction in animal models, and a favorable safety profile.[3][4][5][6] This document provides a comprehensive overview of the core preclinical data, including in vitro potency, in vivo efficacy, mechanism of action, and available pharmacokinetic and safety information. Detailed experimental methodologies and visual representations of key pathways and workflows are included to provide a thorough technical guide for research and development professionals.
Core Preclinical Data
The preclinical development of this compound has established its potential as a potent anti-RSV therapeutic. Key quantitative data from in vitro and in vivo studies are summarized below.
In Vitro Antiviral Activity
This compound has demonstrated potent and consistent inhibition of a wide range of RSV laboratory strains and clinical isolates.
| Parameter | Value | Cell Line(s) | Virus Strain(s) | Citation(s) |
| Mean IC50 | 1.2 nM | HEp-2, Vero | Panel of RSV A and B laboratory strains and clinical isolates | [3][4][5][6] |
| IC50 Range (RSV A) | 0.3 - 10.4 nM | Not Specified | 20 Clinical Isolates | [1] |
| IC50 Range (RSV B) | 0.1 - 2.1 nM | Not Specified | 16 Clinical Isolates | [1] |
In Vivo Efficacy: Balb/C Mouse Model
Studies in the Balb/C mouse model of RSV infection have shown significant, dose-dependent reductions in pulmonary viral load.
| This compound Dose | Route of Administration | Viral Load Reduction (Compared to Placebo) | Study Details | Citation(s) |
| Not Specified | Oral | Efficacious antiviral activity observed | RSV A2 Strain | [3][4][5][6] |
Note: While multiple sources cite antiviral efficacy in this model, specific quantitative viral load reduction data at defined doses were not available in the public search results.
Preclinical Pharmacokinetics
This compound exhibits good oral bioavailability across multiple preclinical species, a key characteristic for its development as an oral therapeutic.
| Parameter | Value | Species | Citation(s) |
| Oral Bioavailability | 42% to >100% | Not specified preclinical species | [3][4][5][6] |
| Lung Tissue Penetration | Highly efficient | Not specified preclinical species | [3][4][5][6] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in preclinical species were not detailed in the available search results. However, a terminal half-life of 8.54 to 9.35 hours has been reported in human studies.[7]
Preclinical Safety and Toxicology
Preclinical evaluation, including studies in juvenile animals, has indicated a favorable safety profile for this compound.
| Study Type | Findings | Citation(s) |
| General Preclinical Toxicology | Excellent safety profile with an attractive therapeutic index. | [2][8] |
| Juvenile Toxicology Studies | Good safety profile demonstrated. | [1][8] |
Note: Specific quantitative toxicology data, such as No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values, are not publicly available in the search results.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound's mechanism of action is the targeted inhibition of the RSV F protein, a critical component for viral entry into host cells.[1][2] The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to a specific site on the F protein in its prefusion conformation, stabilizing it and preventing this essential conformational rearrangement.[9][10] This action effectively blocks the virus from entering the host cell, thereby inhibiting the initiation of infection and subsequent viral replication.
References
- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2a Study Published In Antimicrobial Agents And Chemotherapy Shows Potential Of this compound (RV521) To Combat Respiratory Syncytial Virus Infection | Stevenage Bioscience Catalyst [stevenagecatalyst.com]
- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 7. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Target Validation of Sisunatovir for the Treatment of Respiratory Syncytial Virus (RSV)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of severe respiratory illness, particularly in infants, young children, and older adults. The development of effective antiviral therapeutics is a critical public health priority. Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor that has demonstrated potent antiviral activity against RSV. This document provides a comprehensive technical overview of the target validation of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to validate its target, the RSV fusion (F) protein.
Introduction: The Role of the RSV Fusion (F) Protein
The RSV F protein is a type I transmembrane glycoprotein that is essential for the virus's entry into host cells. It mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm and initiate replication. The F protein is synthesized as a precursor, F0, which is then cleaved into two subunits, F1 and F2, that remain linked by disulfide bonds. This trimeric protein exists in a metastable prefusion conformation that, upon triggering by an unknown mechanism, undergoes a series of irreversible conformational changes to a highly stable postfusion state. This transition drives the fusion of the viral and cellular membranes. Due to its critical role in the viral life cycle and its conserved nature across RSV A and B subtypes, the F protein is a prime target for antiviral drug development.[1]
This compound: A Potent Inhibitor of the RSV F Protein
This compound is a novel small molecule that specifically targets the RSV F protein.[2][3][4][5] By binding to a cavity within the F protein trimer, this compound stabilizes the prefusion conformation and prevents the necessary conformational changes required for membrane fusion. This mechanism effectively blocks viral entry into the host cell, thereby inhibiting viral replication at an early stage.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of RSV entry and the inhibitory action of this compound.
Quantitative Data on this compound's Antiviral Activity
The efficacy of this compound has been quantified through a series of in vitro and clinical studies.
In Vitro Potency
This compound demonstrates potent activity against a wide range of RSV A and B laboratory strains and clinical isolates.
| Parameter | RSV A Strains | RSV B Strains | Mean (Panel of A & B strains) | Reference |
| IC50 (nM) | 1.4 | 1.0 | 1.2 | [2][3][4][5] |
Clinical Efficacy in a Human Challenge Study (NCT03258502)
A Phase 2a, randomized, double-blind, placebo-controlled human challenge study was conducted in healthy adults infected with RSV.[6][7] Participants received either this compound (200 mg or 350 mg) or a placebo twice daily for five days.
| Parameter | Placebo | This compound (200 mg) | This compound (350 mg) | Reference |
| Mean AUC of Viral Load (log10 PFUe/mL x hours) | 501.39 | 224.35 (p=0.007) | 185.26 (p=0.002) | |
| Mean Peak Viral Load (log10 PFUe/mL) | 4.77 | 3.47 | 3.17 | |
| AUC Total Symptom Score | - | 70.84% reduction (p=0.009) | 78.42% reduction (p=0.002) | |
| Peak Total Symptom Score | 5.1 | 2.3 (p=0.034) | 1.9 (p=0.016) | |
| Mean Daily Nasal Mucus Weight (g) | - | 0.33 (p=0.038) | 0.27 (p=0.010) |
Pharmacokinetics in Healthy Adults
Pharmacokinetic parameters of this compound have been evaluated in healthy adult volunteers.
| Parameter | Value | Reference |
| Oral Bioavailability (preclinical) | 42% to >100% | [2][3][4][5] |
| Cmax (ng/mL) after 200 mg single dose | Varies by liver function | [8] |
| AUC (ng·hr/mL) after 200 mg single dose | Varies by liver function | [8] |
Note: Specific Cmax and AUC values from the human challenge study in healthy volunteers were not publicly available in the searched documents. The provided reference pertains to a study in participants with varying degrees of hepatic impairment.
Resistance Profile
In vitro resistance studies have been conducted to identify mutations that confer reduced susceptibility to this compound.
| Mutation | Fold Change in EC50 | Reference |
| D489Y in F protein | 76-fold increase | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the target validation of this compound.
Plaque Reduction Neutralization Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero or HEp-2 cells
-
RSV stock
-
This compound or other test compounds
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylcellulose overlay medium
-
Crystal violet staining solution or specific anti-RSV antibodies for immunostaining
Procedure:
-
Cell Seeding: Seed Vero or HEp-2 cells in 24-well or 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compounds with a known titer of RSV and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a methylcellulose overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C to allow for plaque formation.
-
Plaque Visualization:
-
Crystal Violet Staining: Remove the overlay, fix the cells with formalin, and stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.
-
Immunostaining: For viruses that do not cause significant cytopathic effect, fix the cells and use a primary antibody specific for an RSV protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection of plaques.
-
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
A549 or HEp-2 cells
-
RSV stock
-
This compound or other test compounds
-
Cell culture medium
-
Cell viability reagent (e.g., Neutral Red, MTT, or a luminescent ATP-based assay)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Infection: Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus control wells (no compound).
-
Quantification of Cell Viability: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
In Vitro Resistance Selection Workflow
This workflow is designed to identify viral mutations that confer resistance to an antiviral compound.
Conclusion
The comprehensive data from in vitro potency assays, preclinical studies, and a human challenge clinical trial provide robust validation for the RSV F protein as the target of this compound. This compound demonstrates potent, specific inhibition of RSV replication by binding to the prefusion F protein and preventing viral entry. The significant reduction in viral load and clinical symptoms in the human challenge study underscores its potential as a valuable therapeutic agent for the treatment of RSV infection. Further clinical development is ongoing to establish the safety and efficacy of this compound in various patient populations. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of antiviral therapeutics.
References
- 1. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pfizer.com [pfizer.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Sisunatovir as a Potential Pediatric RSV Therapeutic: A Technical White Paper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections in infants and young children, representing a significant unmet medical need. Sisunatovir (formerly RV521), an orally bioavailable small molecule, emerged as a promising therapeutic candidate by specifically targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. Preclinical and initial clinical data in adults demonstrated potent antiviral activity and a favorable safety profile. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial designs in pediatric populations, and the experimental protocols utilized in its evaluation. While the pediatric clinical program was ultimately discontinued for strategic reasons, the data generated provides valuable insights for future RSV therapeutic development.
Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion
This compound is a potent RSV fusion inhibitor[1]. It is designed to block the replication of RSV by preventing the F-protein from mediating the fusion of the viral envelope with the host cell membrane[2][3]. This action is crucial as the F-protein, a class I fusion protein, facilitates viral entry, which is the first step in the viral lifecycle[4].
The RSV F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes[1]. This process extends the hydrophobic fusion peptide, inserting it into the target cell membrane. The protein then refolds, bringing the viral and host membranes together to facilitate fusion and release of the viral genome into the cytoplasm[1]. This compound binds to a hydrophobic cavity within the F protein, stabilizing it in its prefusion state and preventing the conformational changes necessary for membrane fusion[4]. This effectively halts viral entry and subsequent replication[4].
Caption: this compound's mechanism of action against RSV.
Preclinical and Non-Clinical Data
This compound demonstrated potent antiviral activity across a range of preclinical models. In vitro studies confirmed its efficacy against both RSV A and B subtypes, and in vivo studies in animal models showed significant reductions in viral titers.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | RSV Subtype | Value | Reference |
| Mean IC₅₀ | HEp-2 | Panel of A & B strains | 1.2 nM | [3] |
| IC₅₀ Range | HEp-2 | RSV-A clinical isolates (n=20) | 0.3 - 10.4 nM | [5] |
| IC₅₀ Range | HEp-2 | RSV-B clinical isolates (n=16) | 0.1 - 2.1 nM | [5] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability | Key Finding | Reference |
| Various Preclinical Species | 42% to >100% | Highly efficient penetration into lung tissue | [3] |
| Balb/C Mouse | Not Specified | Demonstrated antiviral efficacy in RSV infection model | [3] |
Clinical Development in Human Populations
This compound progressed to clinical trials in both adult and pediatric populations. The adult human challenge study provided crucial proof-of-concept for its antiviral efficacy.
Phase 2a Human Challenge Study (Healthy Adults)
A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV-A[5]. Participants received this compound (200 mg or 350 mg) or a placebo orally twice daily for five days[6]. The study met its primary and secondary endpoints, demonstrating significant antiviral effects and clinical improvement.
Table 3: Efficacy Results from Phase 2a Adult Human Challenge Study (NCT03258502)
| Endpoint | 200 mg this compound Group | 350 mg this compound Group | Placebo Group | P-value (vs. Placebo) | Reference |
| Mean AUC Viral Load (log₁₀ PFUe/mL·h) | 224.35 | 185.26 | 501.39 | P=0.007 | [5] |
| Mean Peak Viral Load (log₁₀ PFUe/mL) | 3.47 | 3.17 | 4.77 | P=0.031 | [5] |
| AUC Total Symptom Score | Significant Reduction | Significant Reduction | - | P=0.009 | [5] |
| Daily Nasal Mucus Weight | Significant Reduction | Significant Reduction | - | P=0.038 | [5] |
Pediatric Clinical Program: The REVIRAL1 Study
The REVIRAL1 study (NCT04225897) was a global, three-part adaptive Phase 2 trial designed to evaluate this compound in infants aged 1 to 36 months hospitalized with RSV lower respiratory tract infections[2][4]. The study aimed to assess safety, tolerability, pharmacokinetics (PK), and antiviral effects[4].
-
Part A: An open-label, single-dose stage to evaluate safety and PK[1].
-
Part B: A randomized, double-blind, placebo-controlled stage to assess safety, PK, and antiviral activity with five days of twice-daily dosing[2].
-
Part C: A planned randomized, double-blind, placebo-controlled stage to further assess safety, antiviral activity, and clinical improvement[2].
Following a review of Part A data, the Data Safety Monitoring Committee (DSMB) confirmed a favorable safety and PK profile, recommending progression to Part B[2][7]. However, Pfizer, after acquiring ReViral, later terminated the development of this compound, including the REVIRAL1 trial, due to "strategic considerations" and "ongoing challenges," which included a noted drug-drug interaction with antacids[8]. No safety concerns were cited for the termination[8]. Consequently, detailed quantitative efficacy and PK data from the pediatric cohorts are not publicly available.
Caption: Workflow of the adaptive REVIRAL1 pediatric trial.
Experimental Protocols & Methodologies
In Vitro Antiviral Activity Assays
-
Plaque Reduction Assay:
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates.
-
Infection: Confluent cell monolayers are infected with a specific multiplicity of infection (MOI) of RSV.
-
Compound Addition: The viral inoculum is replaced with medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Plates are incubated for several days to allow for plaque formation.
-
Staining & Quantification: Cells are fixed and stained (e.g., with crystal violet), and viral plaques are counted. The IC₅₀ is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the vehicle control.
-
Viral Load Quantification
-
Quantitative Reverse Transcription PCR (RT-qPCR):
-
Sample Collection: Nasal wash or nasopharyngeal swab samples are collected from subjects[5].
-
RNA Extraction: Viral RNA is extracted from the collected samples using a validated commercial kit.
-
Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is amplified using primers and probes specific to a conserved region of the RSV genome. A standard curve is run in parallel to allow for the absolute quantification of viral copies per milliliter (copies/mL) or plaque-forming unit equivalents (PFUe/mL)[5].
-
Clinical Trial Endpoints
-
Primary Endpoints:
-
Safety and Tolerability: Assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and vital signs[9].
-
Pharmacokinetics: PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are determined from plasma samples collected at various time points[9].
-
Antiviral Efficacy (Adults): The primary efficacy endpoint in the adult challenge study was the area under the curve (AUC) for viral load as measured by RT-qPCR[5].
-
-
Secondary Endpoints:
-
Viral Load: Change from baseline in viral load, peak viral load, and time to viral clearance[5][9].
-
Clinical Symptoms: Changes in clinical symptom scores (e.g., stuffy nose, cough, sore throat) and objective measures like nasal mucus weight[5].
-
Clinical Outcomes (Pediatrics): Endpoints for pediatric trials often include time to resolution of RSV-related signs and symptoms, length of hospital stay, and need for supplemental oxygen[4].
-
Development Logic and Future Outlook
The development pathway for this compound followed a logical progression from promising preclinical data to a robust proof-of-concept in a healthy adult challenge model. This success justified the initiation of the more complex and critical pediatric trials in the target patient population. The adaptive design of the REVIRAL1 study was intended to efficiently determine the optimal dose and regimen in infants.
Caption: this compound's clinical development pathway.
Despite the discontinuation of the this compound program, the compound represents a significant step forward in the development of direct-acting antivirals for RSV. The challenges encountered, such as drug-drug interactions, highlight critical considerations for future pediatric drug development. The potent fusion inhibition mechanism remains a highly viable target for RSV, and the data from the this compound program will serve as a valuable resource for the scientific community in the ongoing effort to develop a safe and effective treatment for pediatric RSV infections.
References
- 1. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of this compound for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants - BioSpace [biospace.com]
- 2. ReViral to continue Phase II paediatric trial of this compound for RSV [clinicaltrialsarena.com]
- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pfizer to Acquire ReViral and Its Respiratory Syncytial Virus Therapeutic Candidates | Pfizer [pfizer.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Trajectory of ReViral's Respiratory Syncytial Virus Inhibitor Program: A Technical Deep Dive
London, United Kingdom - ReViral Limited, a company later acquired by Pfizer, carved a significant niche in the antiviral landscape with its dedicated program to combat Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and vulnerable adults. This technical guide provides an in-depth history of ReViral's RSV inhibitor program, focusing on its lead fusion inhibitor, sisunatovir (formerly RV521), and its N-protein inhibitor candidate. The document details the preclinical and clinical data, experimental methodologies, and the strategic evolution of these promising antiviral agents.
The Fusion Inhibitor Program: The Rise of this compound (RV521)
ReViral's primary focus was the development of a potent, orally bioavailable small molecule inhibitor targeting the RSV fusion (F) protein. The F protein is a critical viral surface glycoprotein essential for the virus's entry into host cells by mediating the fusion of the viral and cellular membranes. Inhibition of this process is a key strategy for preventing viral replication and spread.[1][2]
Preclinical Development and Efficacy
The lead candidate to emerge from this program was this compound (RV521), a novel benzimidazole derivative.[3][4] Extensive preclinical evaluation demonstrated its potent and broad-spectrum anti-RSV activity.
Table 1: In Vitro Activity of this compound (RV521)
| Assay Type | RSV Strain(s) | Cell Line | Potency Metric | Value (nM) |
| Plaque Reduction Assay | RSV A and B clinical isolates | HEp-2 | Mean IC50 | 1.2[3][5][6] |
| Plaque Reduction Assay | RSV A clinical isolates (n=20) | HEp-2 | IC50 Range | 0.3 - 10.4[4] |
| Plaque Reduction Assay | RSV B clinical isolates (n=16) | HEp-2 | IC50 Range | 0.1 - 2.1[4] |
| Antiviral Assay | RSV A | HEp-2 | EC50 | 1.4[7] |
| Antiviral Assay | RSV B | HEp-2 | EC50 | 1.0[7] |
In vivo studies in animal models further substantiated the promising profile of this compound. In BALB/c mice infected with RSV, oral administration of this compound resulted in a significant reduction in viral titers in the lungs.[3][6][8]
Table 2: Preclinical Pharmacokinetics of this compound (RV521)
| Species | Route of Administration | Bioavailability (%) | Key Findings |
| Mouse (BALB/c) | Oral | 42 to >100 | Efficient penetration into lung tissue.[3][6][8] |
| Cotton Rat | Oral | Data not specified | Favorable pharmacokinetic profile.[9] |
| Dog | Oral | Data not specified | Good exposure and low toxicity.[9] |
| Monkey | Oral | Data not specified | Good exposure and low toxicity.[9] |
Clinical Advancement and Human Efficacy
Following a successful Phase 1 trial in healthy volunteers which demonstrated good safety, tolerability, and a favorable pharmacokinetic profile, this compound advanced to a Phase 2a human challenge study.[10][11] In this study, healthy adults were experimentally infected with RSV and then treated with this compound or a placebo.
The results of the Phase 2a trial were highly encouraging, demonstrating a significant reduction in both viral load and clinical symptoms in subjects treated with this compound compared to the placebo group.[4][12]
Table 3: Phase 2a Human Challenge Study Results for this compound (RV521)
| Parameter | This compound 350 mg | This compound 200 mg | Placebo |
| Viral Load (AUC of RT-qPCR) | |||
| Mean (log10 PFUe/ml·h) | 185.26 | 224.35 | 501.39 |
| p-value vs. Placebo | 0.002 | 0.007 | - |
| Total Symptom Score (AUC) | |||
| p-value vs. Placebo | 0.002 | 0.009 | - |
| Nasal Mucus Weight | |||
| p-value vs. Placebo | 0.010 | 0.038 | - |
These positive results led to the initiation of further Phase 2 studies in pediatric and adult high-risk populations.[13] this compound was granted Fast Track designation by the U.S. Food and Drug Administration for the treatment of serious RSV infection.
The N-Protein Inhibitor Program
In addition to the fusion inhibitor program, ReViral also pursued the development of inhibitors targeting the RSV nucleocapsid (N) protein.[7] The N protein is a highly conserved structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein complex, which is essential for viral replication and transcription.[5]
The lead candidate from this program was identified as PF-07923567, also known as RV-299.[8][14] This compound progressed into Phase 1 clinical development.[14][15]
However, following the acquisition of ReViral by Pfizer in 2022, a strategic pipeline review led to the discontinuation of the development of PF-07923567 in August 2023 for business reasons, and not due to safety concerns.[16][17] Subsequently, in October 2024, Pfizer also halted the development of this compound, citing "ongoing challenges," including a drug-drug interaction with antacids.[16][17]
Experimental Methodologies
The following sections detail the general protocols for the key in vitro assays used in the evaluation of ReViral's RSV inhibitors.
Plaque Reduction Assay (PRA)
This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.
-
Cell Culture: HEp-2 cells are seeded in 6- or 12-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of the test compound are prepared and mixed with a known concentration of RSV. This mixture is then used to infect the confluent HEp-2 cell monolayers.
-
Overlay and Incubation: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated by comparing the number of plaques in treated wells to untreated control wells.
Cell-Cell Fusion Assay
This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.
-
Cell Co-culture: Two populations of cells are prepared. One population is infected with a recombinant RSV that expresses a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a protein provided by the second cell population (e.g., T7 polymerase).
-
Compound Treatment: The infected cells are treated with various concentrations of the test compound.
-
Fusion and Reporter Gene Expression: The two cell populations are co-cultured. If cell-cell fusion occurs, the reporter gene is expressed, and its product (e.g., luciferase) can be quantified.
-
Data Analysis: The concentration of the compound that inhibits the fusion-dependent reporter signal by 50% (EC50) is determined.
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved in ReViral's RSV inhibitor program, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
Caption: General drug discovery and development workflow at ReViral.
Conclusion
ReViral's RSV inhibitor program made significant strides in the development of novel antiviral therapies. The lead fusion inhibitor, this compound, demonstrated potent preclinical activity and promising efficacy in a human challenge study, highlighting the potential of targeting the RSV F protein. The N-protein inhibitor program, though ultimately discontinued for strategic reasons, represented a valuable exploration of an alternative antiviral mechanism. The comprehensive data generated from these programs have contributed substantially to the scientific community's understanding of RSV and the development of future antiviral strategies. Although the development of both lead candidates was halted after the acquisition by Pfizer, the legacy of ReViral's work underscores the importance of targeted antiviral drug discovery in addressing significant unmet medical needs.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. RV-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of this compound for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants - BioSpace [biospace.com]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Sisunatovir In Vitro Plaque Reduction Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals. Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor designed to combat RSV infection.[1] The mechanism of action for this compound is the targeted inhibition of the RSV fusion (F) protein.[1][2] This viral surface glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[1][3] By binding to the F protein, this compound prevents necessary conformational changes, effectively blocking the virus from entering host cells and halting the infection at an early stage.[1]
This document provides a detailed protocol for conducting an in vitro plaque reduction assay to determine the antiviral potency of this compound against RSV.
Mechanism of Action
This compound acts by directly interfering with the function of the RSV F protein. In its natural process, the F protein undergoes a significant conformational change from a metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and cellular membranes.[3] this compound binds to a hydrophobic cavity within the F protein, stabilizing it and preventing this fusogenic conformational rearrangement.[2] This action effectively neutralizes the virus's ability to infect host cells.
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce the number of viral plaques by 50%.
| Parameter | RSV Strain(s) | Cell Line | Value (nM) | Reference |
| IC₅₀ | Panel of RSV A and B laboratory strains and clinical isolates | HEp-2 | 1.2 | [4] |
| EC₅₀ | RSV (Wild-Type Control) | Not Specified | 1.18 | |
| EC₅₀ | RSV (Resistant Mutant D489Y) | Not Specified | 88.98 | |
| Table 1: Reported In Vitro Efficacy of this compound Against Respiratory Syncytial Virus. |
Experimental Protocol: Plaque Reduction Assay
This protocol details the steps to quantify the antiviral activity of this compound against RSV by measuring the reduction in viral plaque formation. HEp-2 cells are recommended as they have been shown to produce larger, more distinct plaques than other cell lines like Vero cells.[5][6]
Materials and Reagents
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.
-
Cells: Human epidermoid carcinoma (HEp-2) cells.
-
Virus: RSV laboratory strain (e.g., A2 or Long).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: Infection medium mixed with a gelling agent. Options include:
-
1.2% Avicel® RC-591 mixed 1:1 with 2x DMEM.
-
0.6% Agarose, melted and cooled to 42°C, mixed 1:1 with 2x DMEM.
-
-
Fixative Solution: 10% buffered formalin.
-
Staining Solution: 0.1% to 0.5% Crystal Violet in 20% ethanol.
-
Wash Solution: Phosphate-Buffered Saline (PBS).
-
Equipment: Sterile 6-well or 12-well cell culture plates, biosafety cabinet, humidified CO₂ incubator (37°C, 5% CO₂), inverted microscope.
Detailed Procedure
Day 1: Cell Seeding
-
Culture HEp-2 cells until they reach approximately 80-90% confluency.
-
Trypsinize, count, and re-seed the cells into 6-well plates at a density that will ensure a confluent monolayer (95-100%) the following day.
Day 2: Infection
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. A 10-point, 3-fold dilution series starting from 100 nM is a reasonable starting point. Remember to include a "no-drug" (vehicle control, e.g., 0.1% DMSO) sample.
-
Virus Preparation: Dilute the RSV stock in infection medium to a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Virus-Compound Incubation: Mix equal volumes of the diluted virus and each drug dilution. Also, mix the virus with the vehicle control medium. Incubate these mixtures for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the confluent HEp-2 cell monolayers. Inoculate each well in duplicate with 200-400 µL of the virus-compound mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.[7]
Day 2: Overlay Application
-
After the adsorption period, gently aspirate the inoculum from each well.
-
Carefully add 2-3 mL of the pre-warmed (37°C) semi-solid overlay medium to each well. Pipette slowly against the side of the well to avoid disturbing the cell monolayer.
-
Allow the overlay to solidify at room temperature for 20-30 minutes in the biosafety cabinet.
Day 3-7: Incubation
-
Return the plates to the 37°C, 5% CO₂ incubator.
-
Incubate for 3 to 5 days, or until plaques are visible under an inverted microscope. RSV plaques can be slow to develop.[6][8]
Day 7: Fixation and Staining
-
Fixation: Carefully add ~1 mL of 10% formalin directly on top of the overlay and incubate for at least 4 hours (or overnight) at room temperature to fix the cells and inactivate the virus.
-
Staining:
-
Gently remove the overlay plugs. This can be done with a spatula or by running tepid water over the plate to dislodge the agarose/Avicel.
-
Add sufficient Crystal Violet solution to cover the cell monolayer (~1 mL per well for a 6-well plate).
-
Incubate for 15-20 minutes at room temperature.
-
Carefully wash off the stain with tap water and allow the plates to air dry completely.
-
Data Collection and Analysis
-
Plaque Counting: Count the clear zones (plaques) in each well. The cell monolayer will be stained purple, while the plaques will be unstained areas where cells have been lysed by the virus.
-
Calculate Percent Inhibition: Determine the average plaque count for the duplicate wells at each drug concentration. Calculate the percentage of plaque reduction relative to the virus control (no drug) using the following formula:
% Inhibition = [1 - (Average Plaques in Treated Wells / Average Plaques in Virus Control Wells)] x 100
-
Determine EC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter variable slope model) with software like GraphPad Prism to calculate the EC₅₀ value.
| This compound Conc. (nM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 88 | 92 | 90 | 0% |
| 0.1 | 80 | 84 | 82 | 8.9% |
| 0.3 | 65 | 61 | 63 | 30.0% |
| 1.0 | 48 | 42 | 45 | 50.0% |
| 3.0 | 21 | 25 | 23 | 74.4% |
| 10 | 5 | 7 | 6 | 93.3% |
| 30 | 0 | 0 | 0 | 100% |
| Table 2: Example of Plaque Reduction Data and Inhibition Calculation. This is hypothetical data for illustrative purposes. |
Conclusion
The plaque reduction assay is a robust and fundamental method for quantifying the in vitro antiviral activity of compounds like this compound. It provides a clear visual and quantitative measure of viral inhibition. The data consistently show that this compound is a highly potent inhibitor of RSV replication, with efficacy in the low nanomolar range, confirming its mechanism as a powerful RSV fusion inhibitor.[4] This protocol serves as a standardized guide for researchers to reliably evaluate its antiviral properties.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasofscience.org [atlasofscience.org]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for the Use of Sisunatovir in a BALB/c Mouse Model of Respiratory Syncytial Virus (RSV) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The development of effective antiviral therapeutics is a critical area of research. Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor of the RSV fusion (F) protein. By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and replication.[1][2] The BALB/c mouse is a widely used animal model for studying RSV immunopathology and for the preclinical evaluation of antiviral candidates.[1][2] These application notes provide detailed protocols for utilizing the BALB/c mouse model to assess the in vivo efficacy of this compound against RSV infection.
Mechanism of Action of this compound
This compound targets the RSV F protein, a type I transmembrane glycoprotein essential for the virus's entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral ribonucleoprotein complex into the cytoplasm. This compound is a fusion inhibitor that binds to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing the irreversible conformational changes required for membrane fusion. This action effectively blocks the initial stage of RSV infection.
Figure 1: Mechanism of action of this compound. This compound binds to the RSV F protein, preventing its conformational change and blocking viral fusion with the host cell membrane.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral efficacy of this compound in a BALB/c mouse model of RSV infection.
Virus Propagation and Titer Determination
Objective: To prepare a high-titer stock of RSV for in vivo infections.
Materials:
-
HEp-2 cells (or other suitable cell line)
-
RSV A2 strain (or other relevant strain)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Cryovials
Protocol:
-
Culture HEp-2 cells to 80-90% confluency in T175 flasks.
-
Infect the cells with RSV A2 at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Incubate the infected cultures at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for cytopathic effect (CPE), characterized by the formation of syncytia.
-
When 75-90% CPE is observed (typically 3-5 days post-infection), harvest the virus.
-
Scrape the cells into the culture medium and subject the suspension to one freeze-thaw cycle to release intracellular virus.
-
Centrifuge the lysate at 3000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Aliquot the supernatant (viral stock) into cryovials and store at -80°C.
-
Determine the viral titer of the stock using a plaque assay on HEp-2 cells. Express the titer as plaque-forming units per milliliter (PFU/mL).
In Vivo Efficacy Study in BALB/c Mice
Objective: To assess the ability of this compound to reduce RSV replication and lung pathology in infected BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
RSV A2 viral stock
-
This compound (formulated for oral administration)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Optional: Cyclophosphamide (for immunosuppression)
Experimental Workflow:
Figure 2: Experimental workflow for assessing this compound efficacy in RSV-infected BALB/c mice.
Protocol:
-
Acclimatization: Acclimate 6-8 week old female BALB/c mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 5-10 mice.
-
Optional Immunosuppression: For enhanced viral replication, an intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) can be administered 1-2 days prior to infection.
-
Treatment: Administer this compound or vehicle control via oral gavage. The dosing regimen (e.g., once or twice daily) should be initiated prior to infection (prophylactic) or at a specified time post-infection (therapeutic).
-
Infection: Lightly anesthetize the mice with isoflurane and intranasally inoculate with 10^6 - 10^7 PFU of RSV A2 in a volume of 50-100 µL.
-
Monitoring: Monitor the mice daily for weight loss and clinical signs of illness.
-
Endpoint and Sample Collection: At a predetermined time point (typically 4-5 days post-infection, corresponding to peak viral replication), euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis and cell differentials.
-
Harvest the lungs. Inflate the left lung with 10% neutral buffered formalin for histopathology. Homogenize the right lung in culture medium for viral load determination.
-
Quantification of Lung Viral Titer
Objective: To determine the amount of infectious virus in the lungs of treated and control mice.
Protocol (Plaque Assay):
-
Prepare 10-fold serial dilutions of the lung homogenates.
-
Plate the dilutions onto confluent monolayers of HEp-2 cells in 6-well plates.
-
After a 1-2 hour adsorption period, overlay the cells with medium containing 0.5% methylcellulose.
-
Incubate for 4-6 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer as PFU per gram of lung tissue.
Assessment of Lung Histopathology
Objective: To evaluate the extent of lung inflammation and damage.
Protocol:
-
Process the formalin-fixed lung tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should blindly score the slides for the following parameters on a scale of 0 (none) to 4 (severe):
-
Peribronchiolitis (inflammatory cell infiltration around bronchioles)
-
Perivasculitis (inflammatory cell infiltration around blood vessels)
-
Interstitial pneumonia (inflammation of the lung parenchyma)
-
Alveolitis (inflammation within the alveoli)
-
-
Calculate a total pathology score for each animal.
Data Presentation
While specific quantitative data from preclinical studies of this compound in BALB/c mice are not publicly available in a tabulated format, the following tables serve as templates for presenting experimental findings.
Table 1: Effect of this compound on Lung Viral Titer in RSV-Infected BALB/c Mice
| Treatment Group | Dose (mg/kg) | N | Mean Lung Viral Titer (log10 PFU/g ± SEM) | Fold Reduction vs. Vehicle |
| Vehicle Control | - | 10 | Insert Data | - |
| This compound | e.g., 10 | 10 | Insert Data | Calculate |
| This compound | e.g., 30 | 10 | Insert Data | Calculate |
| This compound | e.g., 100 | 10 | Insert Data | Calculate |
Table 2: Effect of this compound on Lung Histopathology Scores in RSV-Infected BALB/c Mice
| Treatment Group | Dose (mg/kg) | N | Peribronchiolitis (Mean Score ± SEM) | Perivasculitis (Mean Score ± SEM) | Interstitial Pneumonia (Mean Score ± SEM) | Alveolitis (Mean Score ± SEM) | Total Pathology Score (Mean ± SEM) |
| Vehicle Control | - | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | e.g., 10 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | e.g., 30 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound | e.g., 100 | 10 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
Conclusion
The BALB/c mouse model is an essential tool for the preclinical evaluation of anti-RSV compounds like this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo efficacy of this compound, focusing on its ability to reduce viral replication in the lungs and ameliorate virus-induced lung pathology. While specific dose-response data for this compound in this model is not detailed in the public literature, the provided protocols and data table templates will enable researchers to generate and present their own findings in a clear and structured manner. The potent in vitro activity of this compound and its confirmed efficacy in the BALB/c model underscore its potential as a therapeutic agent for RSV infection.[1][2]
References
Application Notes and Protocols for Assessing Sisunatovir's Effect on Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] The RSV F protein is a class I viral fusion protein essential for the entry of the virus into the host cell.[4] It mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[2] this compound specifically targets and binds to the RSV F protein, preventing the conformational changes necessary for membrane fusion and thereby blocking viral entry.[1][2] This mechanism of action effectively halts RSV replication at an early stage, leading to a reduction in viral load and disease severity.[2][3]
These application notes provide detailed protocols for various in vitro assays to assess the inhibitory effect of this compound on RSV entry. The described methods are essential for the preclinical evaluation of this compound and other viral entry inhibitors.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound's primary mechanism of action is the inhibition of the RSV F protein. The F protein, a trimeric glycoprotein on the viral surface, undergoes a series of conformational changes to drive membrane fusion. This compound binds to a hydrophobic cavity within the F protein, stabilizing it in its prefusion conformation and preventing the transition to the postfusion state. This action directly inhibits the fusion of the viral and host cell membranes, thus blocking viral entry.
Caption: this compound's mechanism of action, inhibiting RSV F protein conformational changes to block viral entry.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against RSV. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting viral replication.
| Assay Type | RSV Strain(s) | Cell Line | IC50 / EC50 (nM) | Reference |
| Plaque Reduction Assay | A and B clinical isolates | HEp-2 | 1.2 (mean) | [3][5] |
| Antiviral Activity Assay | Laboratory strains | HEp-2 | 1.2 (mean) | [3] |
Experimental Protocols
Plaque Reduction Assay
This assay is a functional method to quantify infectious virus by measuring the ability of a single infectious virus particle to form a localized area of cell death or cytopathic effect (CPE), known as a plaque. The reduction in the number of plaques in the presence of an antiviral compound is used to determine its inhibitory activity.
Materials:
-
HEp-2 or Vero cells
-
RSV stock (e.g., A2 or Long strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Methylcellulose or Agarose overlay medium
-
Crystal Violet staining solution or anti-RSV antibody for immunostaining
Protocol:
-
Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS). Include a vehicle control (DMSO) and a no-drug control.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of RSV that will produce 50-100 plaques per well.
-
Compound Treatment: Immediately after adding the virus, add the diluted this compound or controls to the respective wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.3% agarose in DMEM). This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Plaque Visualization:
-
Crystal Violet Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet. Living cells will be stained purple, and plaques will appear as clear zones.
-
Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody against an RSV protein (e.g., anti-F), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to visualize the plaques.
-
-
Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100. The IC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[6][7][8]
Caption: Workflow for the Plaque Reduction Assay to determine the IC50 of this compound.
RSV Pseudovirus Neutralization Assay
This assay utilizes replication-defective viral particles (e.g., lentivirus) that have been engineered to express the RSV F protein on their surface and carry a reporter gene (e.g., luciferase or GFP). The inhibition of pseudovirus entry into target cells is measured by a decrease in reporter gene expression. This method is safer than using live RSV and is suitable for high-throughput screening.
Materials:
-
HEK293T cells for pseudovirus production
-
Target cells (e.g., 293T-TIM1 or Huh7.5.1 cells)
-
Plasmids:
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral vector with a reporter gene (e.g., pLV-Luciferase)
-
Expression plasmid for RSV F protein
-
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, the reporter vector, and the RSV F expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudovirus particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The pseudovirus can be stored at -80°C.
-
-
Neutralization Assay:
-
Seed target cells (e.g., 293T-TIM1) in a white, clear-bottom 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.
-
After the pre-incubation, transfer the pseudovirus-drug mixture to the target cells.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Acquisition:
-
Aspirate the medium from the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
-
Data Analysis: The percent inhibition is calculated based on the reduction in luciferase activity in the treated wells compared to the control wells. The IC50 is determined as described for the plaque reduction assay.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Mapping the Conformational Landscapes of Viral Fusion Proteins [escholarship.org]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols: Experimental Design for Sisunatovir Time-of-Addition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] Sisunatovir (formerly RV521) is an orally bioavailable small-molecule inhibitor that targets the RSV fusion (F) protein.[3][4] The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and replication.[2][5] By binding to the F protein, this compound prevents the conformational changes necessary for membrane fusion, thus halting the infection at an early stage.[5]
Time-of-addition studies are crucial in virology to determine the specific stage of the viral lifecycle that an antiviral compound inhibits.[6] This application note provides a detailed protocol for conducting a time-of-addition study to characterize the antiviral activity of this compound against RSV. The results of such a study are expected to confirm that this compound acts as an early-stage inhibitor, consistent with its mechanism as a fusion inhibitor.
Signaling Pathways and Experimental Workflow
To understand the experimental design, it is essential to visualize the key processes involved.
Caption: RSV Lifecycle and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Time-of-Addition Study.
Experimental Protocols
Materials
-
Cells: HEp-2 (human epidermoid carcinoma) or A549 (human lung adenocarcinoma) cells.
-
Virus: Respiratory Syncytial Virus (RSV) strain A2.
-
Compound: this compound (RV521).
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Reagents for viral quantification (e.g., crystal violet for plaque assay, reagents for RT-qPCR or ELISA).
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Standard laboratory equipment for cell culture and virology.
-
Detailed Methodology
3.2.1. Cell Culture and Seeding
-
Culture HEp-2 or A549 cells in DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the experiment, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).
3.2.2. Virus Infection
-
On the day of the experiment, aspirate the culture medium from the 96-well plates and wash the cell monolayers once with PBS.
-
Prepare a dilution of the RSV A2 stock in serum-free medium to achieve the desired multiplicity of infection (MOI). An MOI between 0.1 and 1 is recommended.[7][8]
-
Infect the cells by adding the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
After the incubation period, remove the inoculum and wash the cells three times with PBS to remove unbound virus and synchronize the infection.[9]
-
Add fresh culture medium (containing 2% FBS) to each well.
3.2.3. Time-of-Addition of this compound
-
Prepare serial dilutions of this compound in culture medium. A concentration of 10-100 times the IC50 is recommended to ensure potent inhibition.[10] The reported mean IC50 for this compound is 1.2 nM.[11][12]
-
Add the this compound dilutions to the infected cells at various time points relative to the end of the virus adsorption period (defined as time 0). Suggested time points include:
-
Pre-infection (-1h): Add the compound 1 hour before infection.
-
During infection (0h): Add the compound immediately after washing out the unbound virus.
-
Post-infection (e.g., 2, 4, 6, 8, 12, 24h): Add the compound at the indicated times after infection.
-
-
Include appropriate controls:
-
Virus Control: Infected cells with no compound (DMSO vehicle control).
-
Cell Control: Uninfected cells with no compound.
-
Toxicity Control: Uninfected cells with the highest concentration of this compound.
-
3.2.4. Incubation and Quantification of Viral Replication
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for a single round of viral replication, typically 24 to 48 hours for RSV.[8][13]
-
After incubation, quantify the extent of viral replication using a suitable method:
-
Plaque Assay: This is the gold standard for quantifying infectious virus particles. Supernatants are collected, serially diluted, and used to infect fresh cell monolayers. The number of plaques is then counted to determine the viral titer.
-
RT-qPCR: This method quantifies viral RNA levels. Total RNA is extracted from the cells, and RT-qPCR is performed using primers specific for an RSV gene (e.g., N or G gene).
-
ELISA: This method can be used to quantify the amount of a specific viral protein (e.g., F protein) in the cell lysate or supernatant.
-
Data Presentation
The quantitative data from the time-of-addition study should be summarized in a clear and structured table. The results are typically expressed as the percentage of inhibition of viral replication compared to the virus control.
Table 1: Representative Time-of-Addition Data for this compound
| Time of Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |
| -1 (Pre-infection) | 1.5 x 10^2 | 99.85% |
| 0 | 2.0 x 10^2 | 99.80% |
| 2 | 5.0 x 10^2 | 99.50% |
| 4 | 8.0 x 10^4 | 20.00% |
| 6 | 9.5 x 10^4 | 5.00% |
| 8 | 1.0 x 10^5 | 0.00% |
| 12 | 1.0 x 10^5 | 0.00% |
| 24 | 1.0 x 10^5 | 0.00% |
| Virus Control (No Drug) | 1.0 x 10^5 | 0.00% |
| Cell Control (No Virus) | 0 | 100.00% |
Note: The data in this table are hypothetical and for illustrative purposes only. They are based on the expected outcome for a fusion inhibitor like this compound, where the compound is only effective when added during the early stages of the viral lifecycle (attachment and entry).
Conclusion
This application note provides a comprehensive protocol for conducting a time-of-addition study to characterize the antiviral activity of this compound against RSV. By following this detailed methodology, researchers can effectively determine the window of inhibition for this compound and confirm its mechanism of action as an early-stage inhibitor of the RSV lifecycle. The provided diagrams and data presentation format will aid in the clear communication and interpretation of the experimental results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infecting Cells with SeV or RSV in A549 or LLCMK2 cells protocol v1 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A three-dimensional A549 cell culture model to study respiratory syncytial virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSV Fusion: Time for a New Model | MDPI [mdpi.com]
- 11. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantifying the Antiviral Effect of Sisunatovir on Respiratory Syncytial Virus (RSV) using RT-qPCR
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the in vitro antiviral activity of Sisunatovir against Respiratory Syncytial Virus (RSV) using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay. This compound is an investigational oral antiviral agent that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3] By inhibiting the F protein, this compound effectively blocks the initial stages of RSV infection.[1][3] RT-qPCR offers a highly sensitive and specific method to quantify viral RNA, enabling a precise determination of the reduction in viral replication in the presence of the compound. This application note outlines the scientific background, a step-by-step experimental protocol, and data analysis procedures for evaluating the antiviral efficacy of this compound.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1] The RSV fusion (F) protein, a glycoprotein on the viral surface, mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and the initiation of infection.[1][4][5] The F protein exists in a metastable prefusion conformation that undergoes a significant conformational change to facilitate membrane fusion.[5]
This compound (formerly RV521) is a small molecule inhibitor that specifically targets the RSV F protein.[2][6][7] By binding to the F protein, this compound stabilizes its prefusion conformation and prevents the necessary structural rearrangements required for membrane fusion, thereby inhibiting viral entry into the host cell.[1][8] This mechanism of action effectively halts viral replication at an early stage.[3]
To evaluate the antiviral potency of compounds like this compound, it is essential to have a robust and quantitative method to measure the reduction in viral replication. RT-qPCR is a powerful technique that allows for the sensitive and specific quantification of viral RNA levels in infected cell cultures. This method involves the reverse transcription of the viral RNA genome into complementary DNA (cDNA), followed by the amplification of a specific target sequence using real-time polymerase chain reaction. The amount of amplified product is measured in real-time, and the cycle threshold (Ct) value is inversely proportional to the initial amount of viral RNA in the sample.[9] This application note provides a detailed protocol for utilizing RT-qPCR to quantify the antiviral effect of this compound on RSV replication in an in vitro cell culture model.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: this compound inhibits RSV entry by targeting the F protein.
Experimental Workflow for Quantifying this compound's Antiviral Effect
Caption: Workflow for in vitro antiviral activity assessment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEp-2 (human epidermoid carcinoma) or A549 (human lung adenocarcinoma) cells.
-
Virus: Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long).
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Infection Medium: Cell culture medium with 2% FBS.
-
Reagents for RNA Extraction: QIAamp Viral RNA Mini Kit (Qiagen) or equivalent.
-
Reagents for RT-qPCR:
-
TaqMan RNA-to-Ct 1-Step Kit (Applied Biosystems) or equivalent.
-
Primers and probe for RSV N gene (see Table 1).
-
Nuclease-free water.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
96-well cell culture plates.
-
Real-time PCR instrument (e.g., Applied Biosystems 7500).
-
Microplate reader for cytotoxicity assay (optional).
-
Table 1: Primer and Probe Sequences for RSV N Gene Quantification
| Oligonucleotide | Sequence (5' to 3') |
| Forward Primer | GAGCTCTGCATCAATGGAAATACACGTGAA |
| Reverse Primer | TCTTTTTTCTAGGACATTGTAYTGAACAG |
| Probe | FAM-CTGTGTATGTGGAGCCTTCGTGAAGCT-BHQ1 |
Note: These are example sequences; validated primers and probes for the specific RSV strain should be used.
Cell Culture and Seeding
-
Maintain HEp-2 or A549 cells in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plates for 24 hours at 37°C to allow for cell attachment and formation of a monolayer.
Compound Treatment and Virus Infection
-
Prepare serial dilutions of this compound in infection medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Aspirate the cell culture medium from the 96-well plates.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Prepare a dilution of the RSV stock in infection medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 50 µL of the diluted virus to each well (except for the cell control wells, which should receive 50 µL of infection medium).
-
Incubate the plates for 48 to 72 hours at 37°C.
Viral RNA Extraction
-
After the incubation period, carefully aspirate the supernatant from each well.
-
Lyse the cells directly in the wells by adding 140 µL of the lysis buffer provided in the QIAamp Viral RNA Mini Kit.
-
Transfer the lysate to a microcentrifuge tube.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the viral RNA in 50 µL of the provided elution buffer.
RT-qPCR Assay
-
Prepare the RT-qPCR reaction mix according to the TaqMan RNA-to-Ct 1-Step Kit protocol. For a 20 µL reaction, the components are typically:
-
10 µL of 2x RT-PCR Master Mix
-
0.5 µL of 40x RT Enzyme Mix
-
1 µL of primer/probe mix (final concentration of 900 nM for primers and 250 nM for probe)
-
3.5 µL of nuclease-free water
-
5 µL of the extracted viral RNA
-
-
Set up the following controls:
-
No Template Control (NTC): Use nuclease-free water instead of RNA to check for contamination.
-
Virus Control: RNA from infected cells treated with vehicle.
-
Cell Control: RNA from uninfected, untreated cells.
-
-
Perform the RT-qPCR on a real-time PCR instrument with the following cycling conditions:
-
Reverse Transcription: 48°C for 15 minutes (1 cycle)
-
Enzyme Activation: 95°C for 10 minutes (1 cycle)
-
PCR Amplification:
-
95°C for 15 seconds
-
60°C for 1 minute (40 cycles)
-
-
Data Presentation and Analysis
Data Collection
Record the Ct values for each well from the RT-qPCR run.
Quantification of Viral Load
To determine the absolute viral load, a standard curve must be generated. This is done by performing a serial dilution of a plasmid containing the target RSV N gene sequence or a quantified viral RNA standard. The Ct values of the standards are plotted against the logarithm of their known copy numbers. The resulting linear regression equation can then be used to calculate the viral RNA copy number in the experimental samples from their Ct values.
Calculation of Antiviral Activity
-
Convert the mean Ct values for each treatment condition to viral RNA copy numbers/mL using the standard curve.
-
Calculate the percentage of viral inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Viral Load in Treated Sample / Viral Load in Vehicle Control)] x 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of viral replication. This can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Example Data
Table 2: Quantification of this compound Antiviral Effect on RSV Replication
| This compound (nM) | Mean Ct Value | Viral Load (copies/mL) | % Inhibition |
| 0 (Vehicle) | 22.5 | 1.5 x 10^7 | 0% |
| 0.1 | 23.8 | 7.5 x 10^6 | 50% |
| 1 | 26.2 | 1.2 x 10^6 | 92% |
| 10 | 30.1 | 5.8 x 10^4 | 99.6% |
| 100 | 34.5 | 2.1 x 10^3 | >99.9% |
| 1000 | Undetermined | < Detection Limit | 100% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive and detailed protocol for quantifying the antiviral effect of this compound against RSV using RT-qPCR. This method offers high sensitivity, specificity, and reproducibility for determining the potency of antiviral compounds that target viral replication. The data generated from this assay, particularly the IC50 value, is crucial for the preclinical evaluation and further development of promising antiviral candidates like this compound. Careful adherence to the protocol and appropriate data analysis will ensure the generation of reliable and accurate results for assessing the in vitro efficacy of this and other anti-RSV agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - ReViral - AdisInsight [adisinsight.springer.com]
- 8. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Determination of an RT-qPCR viral load cutoff point for the etiologic diagnosis of rotavirus A diarrhea in neonate dairy calves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for RSV Inhibitors Using Sisunatovir as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a prime target for antiviral drug development. Sisunatovir (formerly RV521) is a potent, orally bioavailable small-molecule inhibitor of the RSV F protein.[1][2][3][4][5] It effectively blocks the conformational changes in the F protein necessary for membrane fusion, thereby preventing viral entry and replication.[1] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel RSV fusion inhibitors.
Mechanism of Action of this compound
This compound targets the RSV F protein, a trimeric class I fusion glycoprotein on the viral surface. The F protein mediates the fusion of the viral envelope with the host cell membrane, a crucial step for the release of the viral ribonucleoprotein complex into the cytoplasm. This compound binds to a central cavity within the prefusion conformation of the F protein, stabilizing it and preventing the extensive structural rearrangements required for membrane fusion. This mechanism effectively halts viral entry at an early stage.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 4. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Sisunatovir for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Sisunatovir for in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RV521) is an orally available small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3][4][5] The RSV-F protein is crucial for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane.[1] this compound binds to the F protein, preventing the conformational changes necessary for this fusion process, thereby blocking viral entry and subsequent replication.[1]
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is known to have limited aqueous solubility. It is sparingly soluble in Dimethyl Sulfoxide (DMSO).[6] Reports on its solubility in DMSO vary, with concentrations ranging from 1-10 mg/mL to as high as 25 mg/mL achievable with specific preparation methods involving heat and sonication.[2][6] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
A3: The most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[2][7] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
Possible Causes:
-
Low-quality or hydrated DMSO: Water content in DMSO can significantly hinder the dissolution of hydrophobic compounds like this compound.[2]
-
Insufficient solvent volume: The concentration attempted may be too high for the given volume of DMSO.
-
Inadequate mixing/energy input: this compound may require more than simple vortexing to dissolve completely.
Solutions:
-
Use fresh, high-purity, anhydrous DMSO. Always use a newly opened bottle of an appropriate grade for cell culture.
-
Increase the solvent volume to prepare a lower concentration stock solution.
-
Employ sonication and gentle warming. Use an ultrasonic bath to aid dissolution.[2] Gentle warming up to 60°C can also be effective, but be cautious and monitor for any signs of compound degradation.[2]
Issue 2: My this compound stock solution appears cloudy or has precipitates.
Possible Causes:
-
Supersaturation: The concentration of this compound in the DMSO may be too high, leading to precipitation over time.
-
Storage at inappropriate temperatures: Storing at room temperature or 4°C can lead to precipitation.
-
Contamination: Particulate matter or microbial contamination can cause cloudiness.
Solutions:
-
Gently warm the solution to see if the precipitate redissolves.
-
Filter the solution using a 0.22 µm syringe filter compatible with DMSO to remove any particulate matter.
-
Prepare a fresh stock solution at a slightly lower concentration.
-
Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2][7]
Issue 3: this compound precipitates when I add it to my cell culture medium.
Possible Causes:
-
High final concentration of this compound: The aqueous environment of the cell culture medium cannot maintain a high concentration of the hydrophobic compound.
-
High final concentration of DMSO: While DMSO aids initial dissolution, high concentrations in the final culture volume can be toxic to cells and can also cause the compound to crash out of solution. Most cell lines can tolerate up to 0.5% DMSO, with some tolerating up to 1%, but this should be determined empirically for your specific cell line.
-
Method of dilution: Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations and immediate precipitation.
Solutions:
-
Lower the final concentration of this compound in your experiment.
-
Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%). This may require preparing a more concentrated stock solution in DMSO so that a smaller volume is added to the culture medium.
-
Add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the medium. This gradual addition helps to disperse the compound more effectively.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Consider using co-solvents for challenging applications. While primarily used for in vivo studies, formulations with PEG300 and Tween-80 in saline have been reported to achieve a clear solution of at least 2.5 mg/mL.[2] Adapting such formulations for in vitro use should be done with caution and with appropriate vehicle controls.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility | Method | Reference |
| DMSO | 3.33 mg/mL (7.46 mM) | Ultrasonic treatment required | [8] |
| DMSO | 25 mg/mL (56.00 mM) | Ultrasonic and warming to 60°C | [2] |
| DMSO | Sparingly soluble (1-10 mg/mL) | Not specified | [6] |
Table 2: Example Formulations for Aqueous Solutions (Adapted from in vivo protocols)
| Protocol | Components | Final this compound Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.60 mM) | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.60 mM) | [2] |
Note: These formulations were developed for in vivo use and should be tested for compatibility and toxicity in your specific in vitro system. Always include appropriate vehicle controls in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 446.44 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If precipitation persists, gently warm the solution to 37-60°C for a short period while continuing to vortex intermittently.[2]
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][7]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
Example: To achieve a 10 µM final concentration in 1 mL of medium, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Pipette the required volume of pre-warmed cell culture medium into a sterile tube or the well of a culture plate.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix thoroughly to ensure a homogenous solution.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Sisunatovir in Cell Culture Applications
This technical support center provides guidance and troubleshooting for researchers using sisunatovir in cell culture-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium, as high levels of DMSO can be toxic to cells.
Q2: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months) to maintain its stability and activity.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data specifically detailing the stability or half-life of this compound in common cell culture media such as DMEM, RPMI-1640, or MEM. The stability of a compound in media can be influenced by several factors including pH, temperature, light exposure, and interactions with media components like serum.[2][3]
Q4: How often should the cell culture medium containing this compound be replaced in a multi-day experiment?
Given the lack of specific stability data, it is recommended to replace the medium with freshly prepared this compound every 24-48 hours in multi-day experiments. This ensures a consistent concentration of the active compound is available to the cells throughout the experiment, minimizing the impact of potential degradation.
Q5: Can this compound be used in serum-free media?
Yes, this compound can be used in serum-free media. However, it is important to note that the presence or absence of serum can affect the stability and effective concentration of small molecules. If you are switching from a serum-containing to a serum-free protocol, it may be necessary to re-optimize the working concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | 1. Inconsistent concentration of active this compound due to degradation of stock solution. 2. Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Prepare fresh stock solutions of this compound and store them in single-use aliquots at -80°C. 2. For longer experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours. |
| Higher than expected cell toxicity. | 1. The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. 2. The concentration of this compound used is too high for the specific cell line. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your cell line. |
| Reduced or no antiviral activity observed. | 1. This compound has degraded due to improper storage or handling. 2. The working concentration of this compound is too low. 3. The specific strain of Respiratory Syncytial Virus (RSV) may have reduced sensitivity. | 1. Use a fresh aliquot of this compound stock solution that has been stored correctly. 2. Titrate the concentration of this compound to ensure it is within the effective range for inhibiting RSV replication. The IC50 for this compound against RSV A and B strains is in the low nanomolar range.[1] 3. Confirm the sensitivity of your RSV strain to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Use the freshly prepared working solutions immediately.
-
Visualizations
This compound Mechanism of Action
This compound is an inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[4][5] The F protein is essential for the virus to fuse with the host cell membrane, which is a critical step for viral entry and replication.[4] By binding to the F protein, this compound prevents the necessary conformational changes for membrane fusion, effectively blocking the virus from entering the host cell.[4] This inhibition at an early stage of the viral lifecycle halts the infection, leading to a reduction in viral load.[4]
Caption: Mechanism of action of this compound in inhibiting RSV entry.
Hypothetical Workflow for Testing this compound Stability
The following diagram outlines a potential experimental workflow to determine the stability of this compound in a specific cell culture medium.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of viral vaccines. | Semantic Scholar [semanticscholar.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
troubleshooting Sisunatovir precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sisunatovir. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly regarding its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RV521) is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] The RSV-F protein is a critical component on the surface of the virus that facilitates its entry into host cells. This compound binds to the F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This action blocks the virus from entering the host cell, thereby inhibiting viral replication at an early stage.[1][2]
Q2: Why does my this compound precipitate out of solution?
A2: this compound is a poorly water-soluble compound.[3][4] Its low aqueous solubility means that it can easily precipitate when introduced into a purely aqueous environment, such as cell culture media or buffers. Precipitation is a common challenge with many drugs classified under the Biopharmaceutics Classification System (BCS) as Class II, which are characterized by low solubility and high permeability.
Q3: What is the solubility of this compound in common laboratory solvents?
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues related to this compound precipitation and provides actionable solutions.
Q4: I'm preparing a stock solution of this compound in DMSO, but it's not dissolving well. What should I do?
A4: To aid in the dissolution of this compound in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath.[5] For the hydrochloride salt, sonication is also recommended to achieve a higher concentration. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "antisolvent precipitation," where a drug that is soluble in an organic solvent crashes out when diluted into an aqueous medium where it is less soluble. Here are several strategies to mitigate this:
-
Use a Co-solvent System: Instead of diluting directly into a fully aqueous medium, prepare your final working solution using a co-solvent system. Several formulations have been developed for in vivo and in vitro use that can be adapted.[6]
-
Stepwise Dilution: Dilute the DMSO stock in a stepwise manner. For example, first, mix the DMSO stock with a small volume of a non-aqueous, miscible solvent like PEG300 before adding the aqueous component.
-
Use of Excipients: Incorporate solubilizing excipients in your final formulation. Surfactants like Tween-80 or complexing agents like SBE-β-CD can help maintain this compound in solution.[6]
Q6: I am observing a cloudy precipitate in my prepared this compound solution after a short period. What could be the cause and how can I resolve it?
A6: Cloudiness or visible precipitate after preparation can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will precipitate out. To address this, you can try preparing a slightly lower concentration.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. Ensure that your solutions are stored at a constant and appropriate temperature. For stock solutions in DMSO, storage at -20°C or -80°C is recommended.[6]
-
pH Shift: The pH of your final aqueous solution can affect the solubility of this compound. Ensure the pH of your final medium is controlled and consistent across experiments.
Q7: Can I use sonication or heating to redissolve precipitated this compound in my final working solution?
A7: While gentle heating and sonication can be used to aid initial dissolution in a stock solvent like DMSO, it is generally not recommended to heat the final aqueous working solution, especially if it contains proteins or other sensitive biological components, as this could degrade them.[6] If precipitation occurs in the final working solution, it is best to discard it and prepare a fresh solution using one of the preventative methods described above.
Data Presentation
Table 1: this compound and this compound Hydrochloride Solubility
| Compound | Solvent | Concentration | Method to Aid Dissolution |
| This compound | DMSO | 3.33 mg/mL (7.46 mM) | Ultrasonic bath |
| This compound | DMSO | 25 mg/mL (56.00 mM) | Ultrasonic bath, warming to 60°C |
| This compound hydrochloride | DMSO | 100 mg/mL (207.08 mM) | Ultrasonic bath |
Data compiled from multiple sources.
Table 2: Example Formulations to Prevent this compound Precipitation in Aqueous Solutions
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Saline | 45% | - |
| Final Solubility | ≥ 2.5 mg/mL (5.60 mM) | ≥ 2.5 mg/mL (5.60 mM) |
Source: MedchemExpress.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in an ultrasonic water bath for 15-30 minutes to aid dissolution. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure all solid material has dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[6]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays (using Co-Solvent System)
-
Objective: To prepare a final working solution of this compound for cell-based assays, minimizing precipitation. This protocol is based on the co-solvent formulation.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add the required volume of your this compound DMSO stock solution to achieve the final desired concentration (this will be part of the 100 µL total DMSO). For example, if your stock is 10 mM and you need a final concentration of 10 µM, you would add 1 µL of the stock. Bring the total volume of DMSO to 100 µL with pure DMSO.
-
Mix the DMSO and PEG300 thoroughly by pipetting or gentle vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This working solution should be prepared fresh before each experiment.[6]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting RSV entry.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
Sisunatovir Off-Target Effects: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for identifying and overcoming potential off-target effects of Sisunatovir, an oral RSV fusion (F) protein inhibitor. While this compound has demonstrated a favorable safety profile with a specific on-target mechanism, understanding and characterizing any potential off-target interactions is a critical aspect of preclinical and clinical research.[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally administered small molecule that inhibits the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3][4] This protein is essential for the virus's entry into host cells. By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry and replication at an early stage.[1]
Q2: Are there any publicly documented off-target effects of this compound?
To date, there is limited publicly available information detailing specific, confirmed off-target effects of this compound. One preclinical study noted that the exact mechanism of action showed multiple responses in vitro and in vivo, with a suggestion of a potential agonist action on human toll-like receptor 8, though this was not definitively established.[6] The primary mechanism is consistently reported as the inhibition of the RSV-F protein.[1][3][4]
Q3: My in vitro antiviral assay with this compound shows unexpected results (e.g., high cytotoxicity, inconsistent EC50 values). Could this be an off-target effect?
Unexpected results in in vitro antiviral assays can stem from several factors, including off-target effects, experimental artifacts, or issues with the assay itself. Before concluding an off-target effect, it is crucial to troubleshoot the experimental setup. Refer to the Troubleshooting Guide below for a systematic approach to investigating these issues.
Q4: How can I proactively screen for potential off-target effects of this compound?
A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target candidates.[6][7] Follow up with in vitro binding and functional assays against panels of common off-target liabilities (e.g., kinases, GPCRs, ion channels).[4][8][9] For a more unbiased and comprehensive assessment, chemical proteomics and global proteomic/phosphoproteomic analyses can be employed to identify direct binding partners and downstream signaling alterations in a cellular context.[1][2][3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing unexpected experimental outcomes that could be misinterpreted as off-target effects.
| Observed Issue | Potential Cause (Non-Off-Target) | Recommended First Steps | Potential Indication of Off-Target Effect |
| High Cytotoxicity at Active Concentrations | Compound precipitation, incorrect solvent concentration, sensitive cell line, contamination. | - Visually inspect compound dilutions for precipitation.- Run a vehicle-only control to rule out solvent toxicity.- Test cytotoxicity in a panel of different cell lines.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the antiviral assay.[10] | Consistent, dose-dependent cytotoxicity observed across multiple cell lines and confirmed with different viability assays, at concentrations similar to the antiviral EC50. |
| Inconsistent Antiviral Activity (Variable EC50) | Assay variability, unstable compound, resistant virus emergence, cell passage number. | - Ensure consistent cell seeding density and virus MOI.- Prepare fresh compound dilutions for each experiment.- Sequence the viral genome to check for resistance mutations in the F protein.- Use cells within a consistent and low passage number range. | Reproducible, but cell-type specific, differences in potency that do not correlate with on-target (RSV-F) expression levels. |
| Unexpected Phenotypic Changes in Cells | Cellular stress response to viral infection, contamination (e.g., mycoplasma), vehicle effects. | - Include uninfected and vehicle-treated controls.- Test for mycoplasma contamination.- Observe cell morphology at multiple time points. | Phenotypic changes occur in the absence of viral infection, are dose-dependent with this compound treatment, and are not observed with vehicle alone. |
| Discrepancy Between In Vitro Potency and In Vivo Efficacy | Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion), low bioavailability. | - Conduct pharmacokinetic studies to determine compound exposure at the site of infection.- Evaluate compound stability in plasma and microsomes. | Adequate drug exposure is confirmed in the target tissue, yet the expected antiviral effect is not observed, or unexpected toxicity arises. |
Methodologies for Identifying Off-Target Effects
Here are detailed protocols for key experiments to proactively identify and characterize potential off-target interactions of this compound.
In Silico Off-Target Prediction
Objective: To computationally screen this compound against a large database of protein structures to predict potential off-target binding interactions.[6][7]
Methodology:
-
Obtain the 2D or 3D structure of this compound.
-
Utilize computational platforms that employ ligand-based or structure-based docking algorithms.
-
Ligand-based methods compare the structure of this compound to libraries of compounds with known protein targets.
-
Structure-based docking simulates the binding of this compound to the crystal structures of a wide range of human proteins.
-
-
Analyze the output, which typically includes a list of potential off-targets ranked by a binding affinity score.
-
Prioritize proteins with high prediction scores, known roles in toxicity pathways, or plausible biological relevance for further in vitro validation.
In Vitro Safety Pharmacology Profiling
Objective: To screen this compound against a panel of known pharmacological "off-target liabilities" to identify interactions that are commonly associated with adverse drug reactions.[4][8][9]
Methodology:
-
Select a commercially available or in-house safety panel. A common panel includes a broad range of:
-
G-protein coupled receptors (GPCRs)
-
Kinases
-
Ion channels (including hERG)
-
Nuclear receptors
-
Transporters
-
-
Submit this compound for screening at one or more concentrations (e.g., 1 µM and 10 µM).
-
The assays are typically radioligand binding assays or functional assays specific to each target.
-
Data is reported as the percent inhibition or activation of each target. A common threshold for a "hit" is >50% inhibition at 10 µM.
-
Follow up any hits with dose-response studies to determine the IC50 or EC50 for the off-target interaction.
| Target Class | Example Assay Type | Potential Implication of a Hit |
| Kinases | Kinase activity assay (e.g., ADP-Glo) | Unintended modulation of cell signaling, proliferation, or apoptosis. |
| GPCRs | Radioligand binding assay | Interference with neurotransmission, cardiovascular function, or metabolism. |
| Ion Channels (hERG) | Patch-clamp electrophysiology | Potential for cardiotoxicity. |
| Nuclear Receptors | Reporter gene assay | Endocrine disruption or metabolic effects. |
Chemical Proteomics for Direct Binding Partner Identification
Objective: To identify the direct binding partners of this compound in a complex biological sample (e.g., cell lysate) in an unbiased manner.[1][2]
Methodology (Compound-Centric Chemical Proteomics - CCCP):
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule. The attachment point should be chosen carefully to minimize disruption of the on-target binding.
-
Affinity Purification:
-
Incubate the biotinylated this compound probe with cell lysates or live cells.
-
Include a control where the lysate is pre-incubated with an excess of free, unmodified this compound to competitively block specific binding sites.
-
Lyse the cells (if treated live) and capture the probe and its binding partners on streptavidin-coated beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe pulldown compared to the competition control. These are high-confidence binding partners.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A multi-pronged approach for identifying potential off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bioivt.com [bioivt.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Progress and pitfalls of a year of drug repurposing screens against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Potential Sisunatovir-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Sisunatovir-induced cellular stress during in vitro and in vivo experiments. While clinical and preclinical data have generally indicated a favorable safety profile for this compound, this guide offers proactive strategies and investigative protocols for researchers who may encounter unexpected cellular stress phenotypes in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: Is there published evidence of this compound directly causing cellular stress?
A1: Currently, there is no direct evidence in published literature or clinical trial data explicitly linking this compound to the induction of cellular stress, such as oxidative stress or endoplasmic reticulum (ER) stress. Preclinical and clinical studies have generally reported a favorable safety profile.[1][2][3] However, it is important for researchers to monitor for potential off-target effects in their specific experimental models.
Q2: What are the common types of cellular stress that could theoretically be induced by a small molecule inhibitor like this compound?
A2: While not specifically reported for this compound, small molecule drugs can sometimes induce cellular stress through various mechanisms. The two most common forms are:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can be triggered by drug metabolism or off-target mitochondrial effects.[4][5][6][7]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER lumen, which can be initiated by disruption of protein processing or calcium homeostasis.[8][9][10]
Q3: Our research involves co-administering this compound with other compounds. Could this increase the likelihood of cellular stress?
A3: Yes, co-administration of multiple compounds can potentially lead to drug-drug interactions that may increase the risk of cellular stress. It is crucial to perform control experiments with each compound individually and in combination to identify any synergistic or additive effects on cellular viability and stress markers.
Q4: What are the first steps I should take if I suspect this compound is causing cellular stress in my experiments?
A4: If you observe unexpected cytotoxicity or markers of cellular stress, we recommend the following initial steps:
-
Confirm the Identity and Purity of Your this compound Compound: Ensure the compound is of high purity and has been stored correctly.
-
Perform a Dose-Response Curve: Determine the EC50 (effective concentration) for antiviral activity and the CC50 (cytotoxic concentration) to establish a therapeutic window in your specific cell type.
-
Include Appropriate Controls: Always include vehicle-only (e.g., DMSO) and untreated cell controls in your experiments.
-
Assess General Cellular Health: Use assays to measure cell viability (e.g., MTT, CellTiter-Glo) and cytotoxicity (e.g., LDH release) across a range of this compound concentrations.
Troubleshooting Guides
Issue 1: Increased Reactive Oxygen Species (ROS) Detected in this compound-Treated Cells
Possible Causes:
-
Off-target effects on mitochondrial function.
-
Metabolism of this compound leading to ROS production.
-
Synergistic effects with other components in the cell culture media.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Quantify ROS Levels | Use a fluorescent probe such as DCFDA or CellROX Green to measure intracellular ROS levels by flow cytometry or fluorescence microscopy. | Determine if there is a statistically significant, dose-dependent increase in ROS in this compound-treated cells compared to controls. |
| 2. Assess Mitochondrial Health | Measure mitochondrial membrane potential using a dye like TMRE or JC-1. Evaluate mitochondrial superoxide production with MitoSOX Red. | A decrease in mitochondrial membrane potential or an increase in mitochondrial superoxide may indicate mitochondrial dysfunction as the source of ROS. |
| 3. Co-treatment with Antioxidants | Treat cells with this compound in the presence and absence of an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. | If the observed cellular stress phenotype (e.g., decreased viability) is rescued by the antioxidant, it strongly suggests the involvement of oxidative stress. |
Issue 2: Upregulation of ER Stress Markers in Response to this compound Treatment
Possible Causes:
-
Disruption of protein folding and processing machinery.
-
Alterations in cellular calcium homeostasis.
-
Indirect effects secondary to other cellular perturbations.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Analyze ER Stress Gene Expression | Perform qRT-PCR to measure the mRNA levels of key ER stress markers such as ATF4, XBP1s, and CHOP. | A significant upregulation of these genes in a dose-dependent manner would indicate activation of the Unfolded Protein Response (UPR). |
| 2. Monitor Protein Levels of UPR Markers | Use Western blotting to detect the protein levels of key UPR players like phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and ATF6 cleavage. | An increase in the levels of these proteins would confirm UPR activation at the protein level. |
| 3. Inhibit ER Stress Pathways | Utilize chemical chaperones like 4-PBA or TUDCA, or specific inhibitors of UPR branches (e.g., GSK2606414 for PERK) in co-treatment with this compound. | Rescue of the cellular phenotype by these inhibitors would confirm the role of ER stress in the observed effect. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control like H₂O₂) for the desired time.
-
Staining: Remove the treatment media and wash the cells with PBS. Add 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Western Blot for p-eIF2α
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against p-eIF2α overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Normalize the p-eIF2α signal to total eIF2α or a loading control like β-actin.
Visualizations
References
- 1. ReViral to continue Phase II paediatric trial of this compound for RSV [clinicaltrialsarena.com]
- 2. ReViral Announces Positive Recommendation By The Data Safety Monitoring Committee To Continue The Phase 2 Clinical Study Of this compound For Treatment Of Respiratory Syncytial Virus Infections In Hospitalized Infants | Stevenage Bioscience Catalyst [stevenagecatalyst.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. The expanding roles of endoplasmic reticulum stress in virus replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between endoplasmic reticulum stress and anti-viral activities: A novel therapeutic target for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER Stress, UPR Activation and the Inflammatory Response to Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sisunatovir Dosage for In Vivo Animal Studies
Welcome to the technical support center for Sisunatovir (formerly RV521). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the optimization of this compound dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor.[1][2][3] The RSV-F protein is a critical component on the surface of the virus that facilitates its entry into host cells by mediating the fusion of the viral and cellular membranes.[1][4] this compound binds to the F protein, preventing the conformational changes necessary for this fusion process.[1][4] By blocking viral entry, this compound effectively halts the RSV infection at an early stage, limiting viral replication and spread.[1][4]
Q2: What is a recommended starting dose for this compound in a Balb/c mouse model of RSV infection?
A2: Based on published preclinical studies, effective doses in a Balb/c mouse model of RSV infection have ranged from 1 mg/kg to 50 mg/kg, administered orally.[5] A dose-dependent reduction in viral titers has been observed within this range.[5] For initial efficacy studies, a dose range of 1, 10, and 50 mg/kg is a reasonable starting point to establish a dose-response relationship in your specific experimental setup.
Q3: What is a suitable vehicle for oral administration of this compound in mice?
A3: Due to its low aqueous solubility, this compound requires a suspension vehicle for oral administration in animal studies. A commonly used and effective vehicle is a suspension of 1% methylcellulose and 0.1% Tween 80 in sterile water . This vehicle has been used in preclinical studies of this compound.
Q4: When should this compound treatment be initiated in an animal model of RSV infection?
A4: The timing of treatment initiation is critical for evaluating the efficacy of an antiviral. For a prophylactic effect, treatment can be initiated shortly before viral challenge. For a therapeutic effect, treatment should be initiated at a defined time point after infection, ideally when viral replication is established but before peak viral load and significant pathology have developed. In mouse models, this is often within 24-48 hours post-infection.
Q5: What are the expected outcomes of effective this compound treatment in an RSV-infected animal model?
A5: Effective treatment with this compound should result in a dose-dependent reduction in viral load in the lungs and potentially the nasal passages of infected animals. Other markers of efficacy may include a reduction in lung inflammation, improvement in clinical signs of illness (e.g., weight loss, respiratory distress), and a decrease in pro-inflammatory cytokine levels in bronchoalveolar lavage (BAL) fluid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor or inconsistent drug exposure (low plasma concentrations) | 1. Improper formulation/suspension. 2. Incorrect oral gavage technique. 3. Rapid metabolism of the compound in the chosen animal model. | 1. Ensure the vehicle is prepared correctly and that this compound is uniformly suspended before each administration. Use a vortex mixer immediately before drawing each dose. 2. Review and refine the oral gavage technique to ensure accurate and complete delivery to the stomach. Ensure personnel are properly trained. 3. Consider more frequent dosing or a higher dose to compensate for rapid clearance. If possible, perform a pilot pharmacokinetic study to determine the drug's half-life in your animal model. |
| High variability in efficacy results between animals | 1. Inconsistent viral challenge dose. 2. Inconsistent drug administration. 3. Animal-to-animal variation in immune response. | 1. Ensure the viral stock is properly tittered and that each animal receives a consistent and accurate infectious dose. 2. Standardize the drug formulation and administration procedure. Ensure the suspension is homogenous for every dose. 3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| No significant reduction in viral load despite using reported effective doses | 1. The viral strain used is less sensitive to this compound. 2. The timing of treatment initiation is too late. 3. Suboptimal drug exposure. | 1. Confirm the sensitivity of your RSV strain to this compound in vitro using a plaque reduction or similar assay. 2. Initiate treatment earlier in the course of infection. A time-course study of viral replication in your model can help identify the optimal treatment window. 3. Conduct a pilot pharmacokinetic study to confirm that adequate plasma concentrations of this compound are being achieved. |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy) | 1. The dose is too high and is causing toxicity. 2. The vehicle itself is causing adverse effects. 3. The combination of the drug and the infection is causing enhanced morbidity. | 1. Include a lower dose group in your study design. If toxicity is observed at the lowest effective dose, a different dosing regimen (e.g., lower dose more frequently) may be needed. 2. Always include a vehicle-only control group to assess the effects of the vehicle alone. 3. Carefully monitor all animal groups and record clinical signs daily. If the drug-treated infected group shows more severe signs than the infected-only group, this may indicate an unexpected interaction. |
Data Presentation
Table 1: Summary of In Vitro Potency of this compound
| Parameter | Value | Reference |
| Mean IC50 (RSV A strains) | 1.2 nM | [6] |
| Mean IC50 (RSV B strains) | 1.0 nM | [7] |
Table 2: Summary of In Vivo Efficacy of this compound in a Balb/c Mouse Model
| Dose (mg/kg, oral) | Reduction in Lung Viral Titer (log10 PFU/g) | Reference |
| 1 | 0.7 | [5] |
| 10 | 1.1 | [5] |
| 50 | 1.6 | [5] |
Table 3: Preclinical Pharmacokinetic and Safety Data for this compound in Rodents
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | 42% to >100% | [4][6][8][9] |
| Rat | NOAEL (28-day repeat dose) | 45 mg/kg/day | [10] |
| Dog | NOAEL (28-day repeat dose) | 45 mg/kg/day | [10] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (RV521) powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
Procedure:
-
Prepare the Vehicle (1% Methylcellulose, 0.1% Tween 80): a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to create a uniform dispersion. c. Remove from heat and add the remaining two-thirds of the water as cold (2-8°C) sterile water while continuing to stir. d. Stir the solution at 2-8°C for 2-3 hours until it is clear and free of clumps. e. Add Tween 80 to a final concentration of 0.1% and stir until fully dissolved. f. Store the vehicle at 2-8°C.
-
Prepare the this compound Suspension: a. On the day of dosing, weigh the required amount of this compound powder. b. In a sterile conical tube, add a small amount of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle to the desired final concentration while continuously mixing (e.g., by vortexing) to ensure a homogenous suspension. d. Keep the suspension on a magnetic stirrer at a low speed during the dosing procedure to maintain uniformity.
Protocol 2: RSV Infection and Treatment in Balb/c Mice
Materials:
-
6-8 week old Balb/c mice
-
RSV A2 strain (or other appropriate strain)
-
HEp-2 cells for virus propagation and titration
-
This compound suspension and vehicle
-
Isoflurane or other appropriate anesthetic
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Calibrated micropipettes
Procedure:
-
Virus Propagation and Titration: a. Propagate the RSV A2 strain in HE-p2 cells. b. Harvest the virus when significant cytopathic effect (CPE) is observed. c. Titrate the viral stock using a plaque assay or TCID50 assay to determine the viral titer in plaque-forming units (PFU)/mL or 50% tissue culture infectious dose (TCID50)/mL.[11]
-
Animal Infection: a. Anesthetize the mice using isoflurane. b. Intranasally inoculate each mouse with the desired viral dose (e.g., 1 x 10^6 PFU) in a small volume (typically 50-100 µL). c. Monitor the animals for recovery from anesthesia.
-
Drug Administration: a. At the designated time post-infection (e.g., 24 hours), begin oral administration of this compound or vehicle. b. Administer the appropriate volume of the drug suspension or vehicle via oral gavage. Ensure the gavage needle is correctly placed in the esophagus before dispensing the liquid. c. Continue dosing at the desired frequency (e.g., once or twice daily) for the planned duration of the study (e.g., 5 days).
-
Monitoring and Endpoints: a. Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, and changes in activity. b. At the end of the study (e.g., day 5 post-infection), euthanize the animals. c. Harvest the lungs for viral load determination by plaque assay or qRT-PCR. d. Bronchoalveolar lavage (BAL) can be performed to collect fluid for cytokine analysis and inflammatory cell counts.
Visualizations
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
Caption: Experimental workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics-pharmacodynamics of a respiratory syncytial virus fusion inhibitor in the cotton rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum proteins on Sisunatovir activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sisunatovir in in vitro experiments.
Troubleshooting Guides
Issue 1: Higher than expected EC50/IC50 values for this compound in our assay.
-
Question: We are observing a lower potency of this compound in our in vitro assay compared to published data. What could be the potential causes?
-
Answer: Several factors can contribute to an apparent decrease in this compound's in vitro potency. Here are some key areas to investigate:
-
Presence of Serum Proteins: this compound, like many small molecule inhibitors, may bind to serum proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) present in the cell culture medium. This binding can reduce the free concentration of the drug available to interact with the RSV F protein, leading to a rightward shift in the dose-response curve and a higher apparent EC50/IC50 value.
-
Recommendation: If your assay medium contains serum, consider performing a protein-binding assessment or running the assay in a serum-free or low-serum medium to determine the intrinsic potency of this compound. It is also good practice to report the serum percentage used in your experimental conditions.
-
-
Cell Line and Passage Number: The susceptibility of different cell lines to RSV infection and the expression levels of host factors can vary. Additionally, high passage numbers of cell lines can lead to phenotypic changes that may affect viral replication and drug sensitivity.
-
Recommendation: Use a consistent and well-characterized cell line (e.g., HEp-2, A549) at a low passage number for your assays. If possible, compare your results with a reference compound with known activity in your chosen cell line.
-
-
Virus Strain and Titer: Different strains of RSV may exhibit varying sensitivities to antiviral compounds. An inaccurate determination of the viral titer can also lead to a high multiplicity of infection (MOI), which may overwhelm the inhibitory capacity of the drug at lower concentrations.
-
Recommendation: Ensure you are using a well-characterized and sequenced RSV strain. Accurately titrate your viral stock and use a consistent MOI for all experiments.
-
-
Assay Format and Endpoint: The choice of assay (e.g., plaque reduction, cytopathic effect [CPE] inhibition, reporter gene assay) and the timing of the endpoint measurement can influence the outcome.
-
Recommendation: Optimize the assay conditions, including incubation times and the method for quantifying viral replication. Ensure the chosen endpoint reflects the desired aspect of antiviral activity.
-
-
Issue 2: High variability between replicate wells in our antiviral assay.
-
Question: We are observing significant well-to-well variability in our this compound dose-response experiments. How can we improve the consistency of our results?
-
Answer: High variability can obscure the true dose-response relationship. Consider the following troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variations in viral replication and drug efficacy.
-
Recommendation: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution of cells. Visually inspect the cell monolayer for confluency and uniformity before infection.
-
-
Pipetting Errors: Inaccurate pipetting of the compound dilutions or the virus inoculum can introduce significant variability.
-
Recommendation: Calibrate your pipettes regularly. Use fresh tips for each dilution and ensure proper mixing of solutions.
-
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the drug and media components, affecting cell health and viral replication.
-
Recommendation: To minimize edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Virus Inactivation (for certain assay endpoints): If your endpoint relies on cell viability, incomplete viral-induced cell death in the control wells will lead to a compressed dynamic range and higher variability.
-
Recommendation: Ensure your viral titer is sufficient to cause a consistent and complete cytopathic effect in the virus control wells within the chosen assay duration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. The RSV F protein is essential for the virus to enter a host cell. It exists in a metastable prefusion conformation and undergoes a significant conformational change to a more stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound binds to a specific, three-fold symmetric pocket within the central cavity of the prefusion F protein trimer. This binding stabilizes the prefusion conformation and prevents the necessary structural rearrangements for membrane fusion, thus blocking viral entry into the host cell.
Q2: How does the presence of human serum albumin (HSA) affect the in vitro activity of this compound?
Q3: What cell lines are suitable for in vitro testing of this compound?
A3: Several human cell lines are permissive to RSV infection and are commonly used for in vitro antiviral testing. These include:
-
HEp-2 (Human epidermoid carcinoma): A widely used cell line that is highly susceptible to RSV and shows clear cytopathic effects.
-
A549 (Human lung adenocarcinoma): A lung-derived cell line that is also commonly used for RSV research.
-
Vero (African green monkey kidney): While not of human origin, Vero cells are also susceptible to RSV and are often used in plaque reduction assays.
The choice of cell line may depend on the specific assay and the research question being addressed.
Q4: Can this compound be used against both RSV-A and RSV-B subtypes?
A4: Yes, preclinical studies have shown that this compound is a potent inhibitor of both RSV-A and RSV-B clinical isolates, with IC50 values in the low nanomolar range for both subtypes.
Q5: What are the key considerations when designing an in vitro experiment to test this compound's activity?
A5: Key considerations include:
-
Choice of Assay: Select an assay that is appropriate for your research question (e.g., plaque reduction for measuring infectious virus production, CPE inhibition for overall antiviral effect, or a fusion assay for mechanistic studies).
-
Serum Concentration: Be mindful of the serum concentration in your media and its potential impact on this compound's activity. Consider including a serum-free or low-serum condition as a control.
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay does not affect cell viability or viral replication.
-
Controls: Include appropriate controls in your experiment, such as a vehicle control (cells + virus + vehicle), a cell control (cells only), and a positive control (a known RSV inhibitor).
-
Dose-Response Curve: Use a sufficient range of drug concentrations to generate a complete dose-response curve, which will allow for an accurate determination of the EC50/IC50 value.
Data Presentation
Table 1: In Vitro Potency of this compound Against RSV
| Parameter | Virus Strain(s) | Cell Line | Assay Type | Value (nM) | Serum Conditions |
| IC50 | RSV A and B clinical isolates | HEp-2 | Not Specified | 1.2 (mean) | Not Specified |
| EC50 | RSV-A Long | HEp-2 | CPE Inhibition | Data not publicly available | Data not publicly available |
| EC50 | RSV-A2 | A549 | Plaque Reduction | Data not publicly available | Data not publicly available |
| EC50 Shift (with 4% HSA) | Not Applicable | Not Applicable | Not Applicable | Data not publicly available | Not Applicable |
Note: Specific EC50 values for this compound under varying serum conditions are not consistently reported in the public domain. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Protocol 1: RSV Plaque Reduction Assay
This protocol is a representative method for determining the antiviral activity of this compound by quantifying the reduction in infectious virus particles.
Materials:
-
HEp-2 cells
-
Complete Growth Medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
RSV stock (e.g., A2 strain)
-
This compound stock solution (in DMSO)
-
Overlay Medium (e.g., 0.5% methylcellulose in 2X MEM with 2% FBS)
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with 2% FBS). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with RSV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the virus.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Overlay: Immediately after adding the compound, add an equal volume of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and wash the cells gently with PBS. Fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a representative high-throughput method to screen for the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Materials:
-
HEp-2 cells
-
Complete Growth Medium
-
RSV stock
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at an appropriate density. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium (e.g., MEM with 2% FBS).
-
Treatment and Infection: Add the compound dilutions to the cells. Immediately after, add the RSV inoculum at an MOI that causes complete CPE in 4-5 days. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and vehicle control wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days.
-
Endpoint Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
long-term storage and handling of Sisunatovir
Welcome to the technical support center for Sisunatovir (also known as RV521 or PF-07923568). This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein.[1][2] It functions as a fusion inhibitor, preventing the virus from entering host cells and spreading infection.[3] The RSV F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to a pocket within the central cavity of the prefusion conformation of the RSV F protein, stabilizing this state and preventing the structural rearrangements necessary for membrane fusion.[4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on its form (powder or in solvent). For long-term stability, it is crucial to adhere to the following guidelines.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the this compound powder in newly opened, anhydrous DMSO to the desired concentration. Warming to 60°C and ultrasonication may be required to fully dissolve the compound.[6] It is recommended to prepare a concentrated stock solution, for example, at 25 mg/mL (56.00 mM), which can then be diluted for your experiments.[6]
Q4: How do I prepare a working solution for in vivo studies?
A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6] A common method involves a multi-step dilution of a DMSO stock solution with co-solvents. For example, to prepare a 1 mL working solution, you can add 100 μL of a 25 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume.[6] It is advisable to keep the final concentration of DMSO below 2% if the animal model is sensitive to it.[6]
Q5: What cell lines can be used for in vitro assays with this compound?
A5: Various cell lines are susceptible to RSV infection and can be used for in vitro assays with this compound. Commonly used cell lines include Vero (African green monkey kidney) and HEp-2 (human epidermoid carcinoma).[7][8]
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Storage Period | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Data synthesized from MedchemExpress.[6]
Experimental Protocols
Protocol 1: General Plaque Reduction Assay for Determining this compound IC50
This protocol provides a general method for determining the 50% inhibitory concentration (IC50) of this compound against RSV using a plaque reduction assay.
Materials:
-
Vero or HEp-2 cells
-
RSV (e.g., A2 strain)
-
This compound
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Agarose overlay (e.g., 1:1 mixture of 2x MEM and 1.6% agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero or HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Virus Preparation: Dilute the RSV stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Mix equal volumes of the diluted virus and the corresponding this compound dilution and incubate for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells and incubate for 2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Overlay:
-
Remove the inoculum from the cells.
-
Gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in working solution | - The solubility limit has been exceeded.- The co-solvent ratio is not optimal.- The temperature of the solution has dropped. | - Ensure the DMSO stock solution is fully dissolved before preparing the working solution. Use of warming and sonication can help.[6]- Prepare the working solution fresh for each experiment.[6]- If precipitation occurs during the preparation of in vivo formulations, gentle warming and/or sonication may aid dissolution.[6] |
| Loss of antiviral activity | - Improper storage of stock solutions.- Repeated freeze-thaw cycles of the stock solution.- Degradation of diluted working solutions. | - Store this compound powder and stock solutions at the recommended temperatures.[6]- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[6]- Prepare working solutions fresh before each experiment. |
| Inconsistent or variable results in assays | - Inaccurate pipetting of the compound.- Variability in cell health or seeding density.- Inconsistent virus titer. | - Use calibrated pipettes and perform serial dilutions carefully.- Ensure a consistent cell seeding density and monitor cell health.- Use a consistent stock of virus with a known titer for all experiments. |
| High background cytotoxicity | - The concentration of this compound is too high.- The concentration of DMSO in the final working solution is too high. | - Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT assay) and work with concentrations below this level.- Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%). |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound blocks RSV entry by inhibiting F protein fusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sisunatovir and Palivizumab: A Comparative Analysis of Efficacy Against Respiratory Syncytial Virus (RSV) Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two antiviral agents against Respiratory Syncytial Virus (RSV): sisunatovir (formerly RV521), a small molecule fusion inhibitor, and palivizumab, a humanized monoclonal antibody. This analysis is based on publicly available experimental data to inform research and development efforts in the field of RSV therapeutics.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and older adults. The management of severe RSV infection remains a significant clinical challenge. This guide focuses on the comparative efficacy of this compound and palivizumab, two agents with distinct mechanisms of action against RSV. This compound is an orally bioavailable small molecule that inhibits the RSV fusion (F) protein, preventing viral entry into host cells. Palivizumab is a monoclonal antibody that also targets the RSV F protein, thereby neutralizing the virus. This document presents a summary of their in vitro potency against clinical isolates of RSV, details of the experimental methodologies used to generate this data, and visualizations of their mechanisms of action and experimental workflows.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of this compound and palivizumab against RSV clinical isolates, as measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Antiviral Agent | RSV Subtype(s) | Mean IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | A and B | 1.2 | HEp-2 | Plaque Reduction Neutralization Assay | [1][2][3][4][5] |
| Palivizumab | Clinical Isolates (BT2a; Memphis 37) | 1048 - 1090 | WD-PBEC | Virus Titer Reduction | [6] |
Note: The direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions, including the specific clinical isolates tested, cell lines used, and assay methodologies.
Mechanism of Action
Both this compound and palivizumab target the RSV fusion (F) protein, a critical component for viral entry into host cells. However, their specific mechanisms of inhibition differ.
This compound: As a small molecule fusion inhibitor, this compound binds to a specific site on the F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This action effectively blocks the virus from entering the cell.[6]
Palivizumab: This humanized monoclonal antibody binds to a specific epitope on the RSV F protein.[7][8] This binding neutralizes the virus, likely by sterically hindering the interaction of the F protein with host cell receptors and preventing the fusion process.[7][8]
Caption: Mechanisms of action for this compound and palivizumab against RSV.
Experimental Protocols
The following sections detail the methodologies used to generate the in vitro efficacy data presented in this guide.
This compound: Plaque Reduction Neutralization Assay (PRNA)
The in vitro antiviral activity of this compound was determined using a plaque reduction neutralization assay (PRNA) against a panel of RSV A and B laboratory strains and clinical isolates.[1][4]
-
Cell Culture: HEp-2 cells were seeded in 6-well plates and cultured to form confluent monolayers.
-
Virus Inoculation: A standardized amount of each RSV clinical isolate was pre-incubated with serial dilutions of this compound for a specified period.
-
Infection: The cell monolayers were then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing carboxymethylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates were incubated for a period sufficient for plaque development.
-
Plaque Visualization and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet), and the number of plaques in each well was counted.
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibited the number of plaques by 50% compared to the virus control (no compound), was calculated using regression analysis.
Caption: Workflow for the Plaque Reduction Neutralization Assay.
Palivizumab: In Vitro Neutralization in Well-Differentiated Primary Pediatric Bronchial Epithelial Cells (WD-PBECs)
The therapeutic potential of palivizumab against two RSV clinical isolates (BT2a; Memphis 37) was evaluated in a well-differentiated primary pediatric bronchial epithelial cell (WD-PBEC) model.[6]
-
Cell Culture: Primary pediatric bronchial epithelial cells were cultured on transwell inserts to form well-differentiated, air-liquid interface (ALI) cultures that mimic the human airway epithelium.
-
Infection: WD-PBEC cultures were infected with RSV clinical isolates.
-
Treatment: At 24 hours post-infection, varying concentrations of palivizumab were added to the apical and basolateral compartments of the transwell cultures.
-
Sampling: Apical washes were collected at various time points post-treatment to measure the amount of infectious virus released.
-
Virus Titer Quantification: The viral titers in the apical washes were determined by plaque assay on HEp-2 cells.
-
IC50 Determination: The IC50 value, representing the concentration of palivizumab that reduced the apically released virus titer by 50% compared to the untreated control, was calculated.
Caption: Workflow for the WD-PBEC Neutralization Assay.
Conclusion
The available in vitro data indicates that this compound is a highly potent inhibitor of a broad range of RSV A and B clinical isolates, with a mean IC50 in the low nanomolar range. Palivizumab also demonstrates neutralizing activity against RSV clinical isolates, although the reported IC50 values in a WD-PBEC model are in the high nanomolar to low micromolar range. It is important for researchers to consider the differences in the experimental systems when comparing these values. The distinct mechanisms of action of these two agents, a small molecule fusion inhibitor and a monoclonal antibody, offer different therapeutic strategies for the prevention and treatment of RSV infection. Further head-to-head studies using standardized assays and a comprehensive panel of contemporary clinical isolates would be beneficial for a more definitive comparison of their in vitro efficacy.
References
- 1. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of Respiratory Syncytial Virus Preclinical and Clinical Variants Resistant to Neutralization by Monoclonal Antibodies Palivizumab and/or Motavizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing the mechanism of action of Sisunatovir and EDP-938
A Comparative Analysis of Sisunatovir and EDP-938: Mechanism of Action in RSV Inhibition
This guide provides a detailed, objective comparison of two investigational antiviral agents for Respiratory Syncytial Virus (RSV), this compound and EDP-938. It is intended for researchers, scientists, and professionals in the field of drug development. The focus is on the distinct mechanisms of action, supported by available experimental data and methodologies.
Introduction to RSV and Therapeutic Strategies
Respiratory Syncytial Virus (RSV) is a primary cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The viral lifecycle presents several targets for therapeutic intervention. Two prominent strategies involve inhibiting viral entry into host cells and disrupting viral replication within the cell. This compound and EDP-938 exemplify these distinct approaches. This compound is an RSV fusion (F) protein inhibitor, designed to block viral entry.[2][3][4] In contrast, EDP-938 is a non-fusion inhibitor that targets the viral nucleoprotein (N), a key component of the replication machinery.[5]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and EDP-938 lies in the viral protein they target and, consequently, the stage of the viral lifecycle they inhibit.
This compound: A Blocker of Viral Entry
This compound is a small molecule inhibitor that targets the RSV F protein, a class I viral fusion glycoprotein essential for the virus's entry into host cells.[2][4][6] The F protein exists in a metastable prefusion conformation on the viral surface.[1] Upon triggering, it undergoes a dramatic and irreversible conformational change that drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell's cytoplasm.[1][6]
This compound's mechanism involves binding to a specific pocket within the central cavity of the prefusion F protein trimer.[1][7] This binding stabilizes the prefusion conformation, effectively locking the F protein and preventing the structural rearrangement required for membrane fusion.[1][7] By halting this critical first step, this compound blocks the virus from initiating an infection in the host cell.[2][8]
EDP-938: A Saboteur of Viral Replication
Unlike this compound, EDP-938 acts after the virus has already entered the host cell.[5][9] It is a novel inhibitor that targets the highly conserved RSV nucleoprotein (N).[5][10] The N protein is essential for viral replication; it encapsidates the viral RNA genome to form a ribonucleoprotein (RNP) complex.[9][11] This RNP complex serves as the template for the viral RNA-dependent RNA polymerase (L protein) to transcribe viral genes and replicate the genome.[11][12]
By binding to the N protein, EDP-938 disrupts the function of the RNP complex, thereby inhibiting viral RNA synthesis.[5][11] This post-entry mechanism means EDP-938 can halt the production of new viral particles even after an initial infection is established.[9] This contrasts with fusion inhibitors, which are only effective before viral entry.[9] Furthermore, targeting the highly conserved N protein may offer advantages, including a potentially higher barrier to the development of drug resistance compared to inhibitors of the more variable surface proteins.[5][10][13]
Comparative Performance Data
Quantitative data from in vitro and in vivo studies highlight the differing profiles of these two compounds. EDP-938 has been characterized more extensively in publicly available literature.
| Feature | This compound | EDP-938 | Source |
| Drug Class | Small Molecule | Small Molecule | [5][14] |
| Viral Target | Fusion (F) Protein | Nucleoprotein (N) | [2][5] |
| Mechanism of Action | Fusion (Viral Entry) Inhibition | Replication (Post-Entry) Inhibition | [1][9] |
| EC₅₀ (in HBECs) | Data not publicly available | RSV-A (Long): 21 nMRSV-A (M37): 23 nMRSV-B (VR-955): 64 nM | [5][9][15] |
| Resistance Barrier | Lower (typical for fusion inhibitors) | Higher (compared to fusion inhibitors) | [5][10][13] |
| In Vivo Efficacy | Data not publicly available | ~4-log₁₀ viral load reduction in primates | [9] |
| Development Status | Discontinued | Phase 2 studies ongoing in high-risk populations | [14][16] |
HBECs: Primary Human Bronchial Epithelial Cells
Key Experimental Protocols
The following are summaries of methodologies used to characterize EDP-938's antiviral activity.
In Vitro Antiviral Potency Assay in Human Bronchial Epithelial Cells (HBECs)
This assay determines the concentration of a drug required to inhibit viral replication by 50% (EC₅₀) in a physiologically relevant cell system.
-
Cell Culture: Primary HBECs are cultured to form a differentiated epithelial layer.
-
Infection: Cells are infected with a low multiplicity of infection (MOI of 0.1) of various RSV strains (e.g., Long, M37, VR-955).
-
Treatment: Immediately following infection, cells are treated with serial dilutions of EDP-938 or a vehicle control.
-
Incubation: The treated cells are incubated for 6-7 days to allow for multiple rounds of viral replication.
-
Quantification: After incubation, total viral RNA is extracted from the cells. The amount of viral RNA is quantified using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
-
Analysis: The viral RNA levels in treated samples are compared to the vehicle control. The EC₅₀ value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[9]
Non-Human Primate (African Green Monkey) RSV Infection Model
This in vivo model assesses the efficacy of an antiviral in a living organism that closely mimics human RSV infection.
-
Acclimation & Baseline: African Green Monkeys (AGMs) are acclimated, and baseline health is confirmed.
-
Infection: Animals are challenged with a clinical isolate of RSV via intratracheal and intranasal inoculation.
-
Treatment: Treatment with EDP-938 or a vehicle control begins 24 hours post-infection and continues for a set duration (e.g., daily for 7 days).
-
Monitoring & Sampling: Animals are monitored daily for clinical signs of illness. Bronchoalveolar lavage (BAL) and nasopharyngeal (NP) swab samples are collected at multiple time points (e.g., Days 3, 5, 7, 10 post-infection).
-
Viral Load Quantification: RSV RNA is quantified from the BAL and NP samples using RT-qPCR to determine the viral load (copies/mL).
-
Analysis: The viral load in the EDP-938 treated group is compared to the vehicle control group to determine the reduction in viral replication.[9]
Conclusion
This compound and EDP-938 represent two distinct and important strategies for combating RSV. This compound, a fusion inhibitor, provides a barrier against the initial viral entry by stabilizing the F protein.[1][2] EDP-938, a nucleoprotein inhibitor, acts intracellularly to halt viral replication, offering a different therapeutic window and a potentially higher barrier to resistance.[5][9] While clinical development for this compound has been discontinued, the robust preclinical and clinical data for EDP-938 underscore the potential of targeting the viral replication machinery.[9][14] The comparison of these two mechanisms provides valuable insights for the continued development of effective antiviral therapies for RSV.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. pfizer.com [pfizer.com]
- 9. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model | PLOS Pathogens [journals.plos.org]
- 10. EDP-938 Has a High Barrier to Resistance in Healthy Adults Experimentally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EDP-938 Has a High Barrier to Resistance in Healthy Adults Experimentally Infected with Respiratory Syncytial Virus [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - ReViral - AdisInsight [adisinsight.springer.com]
- 15. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
Navigating Resistance: A Comparative Analysis of Sisunatovir's Cross-Resistance Profile with other RSV Fusion Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance landscape of novel antiviral candidates is paramount. This guide provides an objective comparison of the cross-resistance profile of Sisunatovir (formerly RV521), a respiratory syncytial virus (RSV) fusion inhibitor, with other inhibitors in its class. The information is supported by experimental data to aid in the evaluation of its potential efficacy and limitations.
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein, essential for viral entry into host cells, is a prime target for antiviral drug development. This compound is an orally bioavailable small molecule that inhibits the RSV F protein.[1] A critical aspect of any new antiviral is its susceptibility to the development of resistance and its cross-resistance profile with other drugs in the same class.
Studies have shown that resistance to RSV fusion inhibitors can emerge through specific mutations in the F protein.[2] Notably, the K394R and D489Y mutations have been identified as key players in conferring resistance, often leading to cross-resistance among different fusion inhibitors.[3][4] This guide will delve into the available data on this compound's performance against such resistant strains and compare it with that of other fusion inhibitors.
Comparative Analysis of In Vitro Resistance
The following table summarizes the quantitative data on the in vitro activity of this compound and other RSV fusion inhibitors against wild-type and mutant RSV strains. The data is presented as the half-maximal effective concentration (EC50) and the fold change in resistance, which is the ratio of the EC50 for the mutant virus to that of the wild-type virus.
| Antiviral Agent | RSV Strain/Mutation | EC50 (nM) | Fold Change in Resistance | Reference |
| This compound (RV521) | Wild-Type (Passage Control) | 1.18 | - | |
| D489Y Mutant | 88.98 | 76 | ||
| Wild-Type (RSV A) | 1.4 | - | [5] | |
| Wild-Type (RSV B) | 1.0 | - | [5] | |
| JNJ-53718678 | Wild-Type | Data not available | - | |
| K394R Mutant | Data not available | 6,024 | [6] | |
| AK-0529 | Wild-Type | Data not available | - | |
| K394R Mutant | Data not available | 355 | [6] | |
| BMS-433771 | Wild-Type | Data not available | - | |
| K394R Mutant | Data not available | 1,250 | [6] | |
| TMC-353121 | Wild-Type | Data not available | - | |
| K394R/S398L Mutant | Data not available | >30,000 | [6] |
Note: Direct EC50 values for wild-type strains for all inhibitors from the same study are not always available, hence the primary focus on the fold change in resistance.
Key Observations:
-
This compound and the D489Y Mutation: In vitro studies have demonstrated that the D489Y mutation in the RSV F protein confers a 76-fold increase in resistance to this compound. This mutation is a known source of cross-resistance to other fusion inhibitors.
-
Cross-Resistance and the K394R Mutation: The K394R mutation is a significant driver of cross-resistance among several RSV fusion inhibitors.[6] While specific quantitative data for this compound against a K394R mutant was not found in the reviewed literature, the high levels of resistance conferred by this mutation to other fusion inhibitors like JNJ-53718678 (6,024-fold) and AK-0529 (355-fold) highlight a potential vulnerability for this class of antivirals.[6]
-
Fitness of Resistant Variants: Some studies suggest that viruses with resistance mutations to fusion inhibitors may exhibit reduced fitness compared to the wild-type virus, which could impact their clinical relevance.[7]
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro antiviral susceptibility assays. A common method used is the Plaque Reduction Neutralization Assay (PRNA) .
Plaque Reduction Neutralization Assay (PRNA) Protocol
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Culture: A monolayer of susceptible cells (e.g., HEp-2 or Vero cells) is prepared in multi-well plates.
-
Virus Preparation: A known titer of the wild-type or mutant RSV strain is prepared.
-
Compound Dilution: The antiviral compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Neutralization Reaction: The diluted compound is mixed with the virus suspension and incubated to allow the inhibitor to bind to the viral particles.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet or immunostaining for a viral antigen). The number of plaques in each well is then counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the RSV fusion pathway and a typical experimental workflow for assessing antiviral resistance.
Caption: RSV F protein-mediated membrane fusion pathway and the point of inhibition.
Caption: Experimental workflow for determining the in vitro resistance of RSV to fusion inhibitors.
Conclusion
The available data indicates that this compound, like other RSV fusion inhibitors, is susceptible to resistance mediated by mutations in the F protein, specifically the D489Y mutation. While a direct quantitative assessment against the K394R mutation was not found for this compound, the high-level cross-resistance observed with other fusion inhibitors suggests this is a critical area for further investigation. The 76-fold resistance conferred by the D489Y mutation is a notable factor for consideration in the clinical development and potential application of this compound.
Understanding these cross-resistance profiles is essential for anticipating potential treatment failures and for the development of next-generation RSV inhibitors that can overcome these resistance mechanisms. Continued surveillance for resistance-associated mutations in clinical settings will be crucial to guide the effective use of this compound and other RSV fusion inhibitors.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 4. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating the Antiviral Landscape for Respiratory Syncytial Virus: A Comparative Analysis of Sisunatovir and Ribavirin
Absence of evidence is not evidence of absence, yet in the landscape of Respiratory Syncytial Virus (RSV) therapeutics, a notable gap exists: there is no publicly available data on the synergistic antiviral effects of combining Sisunatovir (RV521) and ribavirin. While combination therapies are a cornerstone of antiviral strategies, the potential interplay between these two molecules against RSV remains unexplored in preclinical and clinical studies. Clinical trials involving this compound have listed prior treatment with ribavirin as an exclusion criterion, further highlighting the current lack of investigation into their combined use.
This guide provides a comprehensive comparison of this compound and ribavirin as monotherapies for RSV infection, offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms of action, in vitro potency, and the experimental protocols used for their evaluation. This comparative analysis is crucial for understanding their individual strengths and for postulating the theoretical basis for a potential, yet unproven, synergistic relationship.
In Vitro Antiviral Potency: A Head-to-Head Comparison
The in vitro efficacy of an antiviral agent is a critical early indicator of its potential clinical utility. This compound, a novel RSV fusion inhibitor, demonstrates markedly greater potency against RSV in cell-based assays compared to the broad-spectrum antiviral, ribavirin.
| Antiviral Agent | Drug Class | Target | Mean IC50 (RSV A & B strains) | Reference |
| This compound (RV521) | Fusion Inhibitor | RSV Fusion (F) protein | 1.2 nM[1] | Cockerill et al., 2021 |
| Ribavirin | Nucleoside Analog | Multiple (e.g., IMPDH, RNA polymerase) | 1.38 to 5.3 µg/mL (approximately 5.6 to 21.7 µM)[2] | Wyde et al., 1998 |
Note: The IC50 values for ribavirin are presented in µg/mL as reported in the cited study. The conversion to µM is an approximation.
Mechanisms of Action: Two Distinct Approaches to RSV Inhibition
The fundamental difference in the antiviral activity of this compound and ribavirin lies in their distinct mechanisms of action. This compound employs a highly targeted approach by inhibiting a specific viral protein, while ribavirin exerts its effects through multiple, less specific pathways.
This compound: A Targeted Blockade of Viral Entry
This compound is a small molecule inhibitor that specifically targets the Respiratory Syncytial Virus fusion (F) protein.[3][4] The F protein is essential for the virus to enter and infect host cells by mediating the fusion of the viral envelope with the host cell membrane.[3] By binding to the F protein, this compound prevents the conformational changes necessary for this fusion process, effectively blocking the virus at an early stage of its lifecycle.[3] This targeted inhibition prevents the virus from replicating and spreading to other cells.[3]
Ribavirin: A Multi-Pronged Antiviral Strategy
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity.[5] Its mechanism of action against RSV is not fully elucidated but is believed to be multifactorial.[5] The proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[6] This reduction in GTP can interfere with viral RNA synthesis and capping.[5]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the RSV RNA-dependent RNA polymerase, leading to mutations and non-functional viral genomes, a phenomenon known as "error catastrophe".[5]
-
Immunomodulation: Ribavirin may enhance the host's T-cell-mediated immune response against the virus.[6] It has also been shown to up-regulate the expression of interferon-stimulated genes (ISGs) that have antiviral properties.[5]
Experimental Protocols: Quantifying Antiviral Potency
The in vitro antiviral activity of compounds like this compound and ribavirin is commonly determined using cell-based assays such as the plaque reduction assay. This method quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Plaque Reduction Assay Protocol
-
Cell Culture: A monolayer of a susceptible cell line (e.g., HEp-2 cells) is grown in 6-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of RSV.
-
Drug Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., this compound or ribavirin). A no-drug control is also included.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 3-5 days).
-
Plaque Visualization: After incubation, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Determination: The number of plaques in each well is counted. The 50% inhibitory concentration (IC50) is then calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Potential for Synergy: A Theoretical Perspective
While no direct experimental data exists for the combination of this compound and ribavirin, their distinct mechanisms of action provide a strong theoretical rationale for potential synergistic or additive effects. By targeting different stages of the viral lifecycle, the combination could create a multi-pronged attack on RSV.
-
This compound's inhibition of viral entry would reduce the initial number of infected cells.
-
Ribavirin's subsequent interference with viral replication within any cells that do become infected could further suppress the overall viral load.
This dual-action approach could potentially lead to a more profound and durable antiviral response than either agent alone. However, it is crucial to emphasize that this remains a hypothesis. Rigorous in vitro and in vivo studies are required to determine if the combination of this compound and ribavirin results in synergistic, additive, or even antagonistic effects against RSV. Such studies would be a critical next step in exploring new therapeutic avenues for this significant respiratory pathogen.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. journals.asm.org [journals.asm.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Sisunatovir for Respiratory Syncytial Virus (RSV) Infections
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the investigational antiviral agent Sisunatovir against other relevant treatments for respiratory syncytial virus (RSV). This analysis is based on available data from clinical trials and published research.
Executive Summary
This compound (formerly RV521) is an orally administered small-molecule inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3] Clinical trial data to date suggests that this compound has a favorable safety profile. However, some clinical trials have been discontinued for strategic reasons.[4][5] This guide provides a comparative analysis of this compound's safety data alongside established and investigational RSV therapies, including Palivizumab, Nirsevimab, Ribavirin, Presatovir, and EDP-938.
Mechanism of Action: RSV Fusion Inhibition
This compound targets the RSV-F protein, preventing the conformational change necessary for the virus to fuse with the host cell membrane. This action blocks viral entry and subsequent replication.[1]
Caption: Mechanism of action of this compound, an RSV fusion inhibitor.
Comparative Safety Data
The following tables summarize the available safety data from clinical trials of this compound and its comparators.
Table 1: Adverse Events in a Phase 2a Human Challenge Study of this compound in Healthy Adults (NCT03258502)
| Adverse Event (AE) | This compound 200 mg (n=11) | This compound 350 mg (n=10) | Placebo (n=11) |
| Any Treatment-Emergent AE | 11 (100%) | 10 (100%) | 11 (100%) |
| Diarrhea | 2 (18%) | 4 (40%) | 2 (18%) |
| Headache | 3 (27%) | 3 (30%) | 4 (36%) |
| Abdominal Pain | 1 (9%) | 3 (30%) | 1 (9%) |
| Nausea | 1 (9%) | 2 (20%) | 1 (9%) |
Data Source: A randomized, placebo-controlled, respiratory syncytial virus human challenge study of the antiviral efficacy, safety, and pharmacokinetics of RV521, an inhibitor of the RSV-F protein.[6] Note: All treatment-emergent adverse events were Grade 1 or 2 in severity. No serious adverse events were reported.[6]
Table 2: Safety Profile of Nirsevimab in Healthy Infants (MELODY Phase 3 Trial - NCT03979313)
| Adverse Event (AE) | Nirsevimab (n=994) | Placebo (n=496) |
| Any Serious AE | 6.8% | 7.3% |
| Adverse events related to drug | 1.3% | 1.5% |
| Gastroenteritis | 12.6% | Not Reported |
| Nasopharyngitis | 16.9% | Not Reported |
| Rhinitis | 11.5% | Not Reported |
| Upper Respiratory Tract Infection | 40.8% | Not Reported |
Data Sources: The Efficacy and Safety of Nirsevimab in the Prevention of RSV Related Infections in Healthy Infants, Nirsevimab for Prevention of RSV in Term and Late-Preterm Infants.[7][8] Note: No clinically meaningful differences in safety were observed between the nirsevimab and placebo groups.[9]
Table 3: Safety Profile of Palivizumab in High-Risk Infants (IMpact-RSV Trial)
| Adverse Event (AE) | Palivizumab (n=1002) | Placebo (n=500) |
| Any AE related to drug | 11% | 10% |
| Injection Site Reaction | 2.7% | 1.8% |
| Fever | Not specified | Not specified |
| Rash | Not specified | Not specified |
Data Sources: Palivizumab, a Humanized Respiratory Syncytial Virus Monoclonal Antibody, Reduces Hospitalization From Respiratory Syncytial Virus Infection in High-risk Infants.[10][11] Note: Few children discontinued injections for related adverse events (0.3%).[11]
Table 4: Overview of Safety Findings for Other RSV Antivirals
| Drug | Mechanism of Action | Key Safety Findings |
| Ribavirin | Nucleoside analogue | Use is limited due to potential for side effects, including hemolytic anemia. Its efficacy is also a subject of debate.[12][13][14] |
| Presatovir (GS-5806) | RSV Fusion Inhibitor | Generally well-tolerated in clinical trials, with adverse events similar to placebo. However, it did not meet primary efficacy endpoints in some studies.[3][15] Treatment-emergent resistance-associated substitutions have been observed.[3] |
| EDP-938 | RSV N-protein Inhibitor | Demonstrated a favorable safety profile in a Phase 2 challenge study, with all adverse events being mild except for one case of moderate dyspepsia.[16][17] The study did not meet its primary endpoint in a low-risk adult population. |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the safety data.
This compound: REVIRAL1 Study (NCT04225897)
This Phase 2, multicenter, three-part adaptive study was designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral effect of this compound in infants (1 to 36 months) hospitalized with RSV lower respiratory tract infection (LRTI).[10][18][19]
-
Part A: An open-label, single-dose study to evaluate safety and pharmacokinetics (PK).[10][18]
-
Part B: A randomized, double-blind, placebo-controlled, multiple-dose study to assess safety, tolerability, PK, and antiviral activity.[10][18]
-
Part C: A planned randomized, double-blind, placebo-controlled study to further assess safety, tolerability, PK, antiviral activity, and clinical improvement. This part was terminated for strategic reasons, with no safety concerns cited.[5]
Dosing: In Part A, infants aged 6 months to 3 years received a single 2.5 mg/kg dose, and infants aged 1 to 6 months received a single 2 mg/kg dose.[19] In Part B, infants received this compound or placebo twice daily for five days.[20]
Caption: Experimental workflow for the this compound REVIRAL1 study.
Nirsevimab: MELODY Phase 3 Trial (NCT03979313)
This was a randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of a single intramuscular injection of Nirsevimab for preventing medically attended RSV-associated LRTI in healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season.[8][9][15][21]
-
Participants: Approximately 3,000 infants were randomized 2:1 to receive either Nirsevimab or a placebo.[8][21]
-
Intervention: A single intramuscular dose of Nirsevimab (50 mg for infants <5 kg; 100 mg for infants ≥5 kg) or placebo.[8][9]
-
Primary Endpoint: Incidence of medically attended RSV-confirmed LRTI through 150 days post-dosing.[9]
-
Safety Monitoring: Adverse events were monitored throughout the study.
Palivizumab: IMpact-RSV Trial
This was a randomized, placebo-controlled, double-blind trial involving 1,502 high-risk infants and young children (born at or before 35 weeks' gestation, some with chronic lung disease of prematurity).[22]
-
Intervention: Five monthly intramuscular injections of Palivizumab (15 mg/kg) or placebo during the RSV season.
-
Primary Endpoint: Incidence of RSV hospitalization.
-
Safety Assessment: Monitoring of adverse events, including local injection site reactions and systemic events.[11]
Conclusion
This compound has demonstrated a generally favorable safety profile in early-phase clinical trials. The reported adverse events in a human challenge study were mostly mild to moderate.[6] However, the discontinuation of the later stage of the REVIRAL1 pediatric trial, albeit for strategic reasons, means that the safety database in this critical population is less extensive than for approved prophylactic agents like Palivizumab and Nirsevimab.[5]
Compared to the established monoclonal antibodies, this compound offers the convenience of oral administration. Nirsevimab and Palivizumab have well-documented safety profiles from large-scale clinical trials, showing low rates of serious adverse events and events related to the drug.[1][7][10][11]
Other investigational oral antivirals, such as Presatovir and EDP-938, have also shown acceptable safety in early studies, but have faced challenges in demonstrating clinical efficacy in certain populations.[3][15] Ribavirin remains a treatment option for severe RSV in specific high-risk groups, but its use is limited by a less favorable safety profile.[12][14]
Further clinical trial data, particularly from larger, later-phase studies in diverse pediatric populations, will be essential to fully characterize the comparative safety and efficacy of this compound in the evolving landscape of RSV therapeutics.
References
- 1. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2018 BMT Tandem Meetings [bmt.confex.com]
- 5. Ribavirin in ventilated respiratory syncytial virus bronchiolitis. A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study to Learn About the Effects of Multiple Doses of this compound on People With Respiratory Syncytial Virus (RSV) Infection [ctv.veeva.com]
- 7. A Study to Evaluate EDP 938 Regimens in Children With RSV | Clinical Research Trial Listing [centerwatch.com]
- 8. infovac.ch [infovac.ch]
- 9. Nirsevimab significantly protected infants against RSV disease in Phase III MELODY trial [astrazeneca.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pediatric Antiviral Stewardship: Defining the Potential Role of Ribavirin in Respiratory Syncytial Virus–Associated Lower Respiratory Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. A Study to Learn About the Effects of this compound in Infants With Respiratory Syncytial Virus Lower Respiratory Tract Infection. [ctv.veeva.com]
- 20. ReViral to continue Phase II paediatric trial of this compound for RSV [clinicaltrialsarena.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. publications.aap.org [publications.aap.org]
Validating Sisunatovir's In Vitro Success Against RSV in the Cotton Rat Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sisunatovir (formerly RV521), a potent oral inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, with other key antiviral alternatives. The focus is on bridging the gap between in vitro antiviral activity and in vivo efficacy, with a specific emphasis on the cotton rat (Sigmodon hispidus) model, the preferred preclinical model for RSV research. While in vivo data for this compound in the cotton rat model is not publicly available, this guide draws upon its demonstrated efficacy in the BALB/c mouse model to offer a comparative perspective.
Executive Summary
Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, young children, and the elderly. The development of effective antiviral therapies is a critical unmet need. This compound has emerged as a promising therapeutic candidate, demonstrating high potency in inhibiting a wide range of RSV A and B strains in laboratory settings. This guide delves into the available preclinical data for this compound and compares its performance with established and investigational anti-RSV agents, including Palivizumab, ALX-0171, and GS-5806 (Presatovir). Acknowledging the data gap, we highlight the consistent efficacy of this compound in a relevant rodent model and provide a framework for its potential validation in the cotton rat model.
Data Presentation: In Vitro and In Vivo Efficacy of RSV Antivirals
The following tables summarize the quantitative data for this compound and its comparators, providing a basis for evaluating their relative antiviral potential.
Table 1: In Vitro Potency of RSV Fusion and Attachment Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | RSV Strains | Citation(s) |
| This compound (RV521) | RSV F-protein (Fusion inhibitor) | Plaque Reduction Neutralization | HEp-2 | 1.2 nM (mean IC50) | Panel of RSV A and B laboratory strains and clinical isolates | [1][2] |
| GS-5806 (Presatovir) | RSV F-protein (Fusion inhibitor) | Not Specified | Not Specified | 0.43 nM (mean EC50) | 75 RSV A and B clinical isolates | [3] |
| Palivizumab | RSV F-protein (Site II) | Plaque Reduction Neutralization | HEp-2 | Not specified in provided snippets | RSV A and B strains | [4] |
| ALX-0171 | RSV F-protein (Site II) | Plaque Reduction Neutralization | HEp-2 | Sub-nanomolar affinity | Prototypic RSV A and B strains | [4] |
Table 2: In Vivo Efficacy of RSV Antivirals in the Cotton Rat Model
| Compound | Administration Route | Dosage | Efficacy | Citation(s) |
| This compound (RV521) | Oral | Data not available in cotton rat model | Efficacious in BALB/c mouse model | [1][2] |
| Palivizumab | Intramuscular | 2.5 mg/kg | >99% reduction in lung viral titers | [3] |
| ALX-0171 | Intranasal/Nebulization | Not specified | Highly effective in reducing nasal and lung RSV titers | [4][5] |
| GS-5806 (Presatovir) | Oral | Not specified | Dose-dependent antiviral efficacy | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the validation of RSV antivirals.
In Vitro Antiviral Activity Assay: Plaque Reduction Neutralization (PRN) Assay
This assay quantifies the ability of a compound to inhibit RSV-induced plaque formation in cell culture.
-
Cell Culture: HEp-2 cells are seeded in 24-well plates and grown to confluence.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a cell culture medium.
-
Virus Preparation: A known titer of RSV (e.g., A2 or B1 strain) is diluted to produce a countable number of plaques.
-
Neutralization Reaction: The diluted compound is incubated with the virus suspension for a defined period (e.g., 1 hour at 37°C) to allow for binding and neutralization.
-
Infection: The compound-virus mixture is added to the HEp-2 cell monolayers and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Plates are incubated for several days (typically 3-5 days) at 37°C in a CO2 incubator.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction compared to the virus control (no compound) is calculated for each compound concentration. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Antiviral Efficacy Study: RSV-Infected Cotton Rat Model
This model is the gold standard for evaluating the in vivo efficacy of RSV vaccine and antiviral candidates.
-
Animal Model: Six to eight-week-old cotton rats (Sigmodon hispidus) are used.
-
Acclimatization: Animals are acclimatized to the facility for a minimum of 3 days before the study begins.
-
Compound Administration (Prophylactic or Therapeutic):
-
Prophylactic: The test compound is administered at various doses via the appropriate route (e.g., oral gavage for this compound) at a specified time before viral challenge (e.g., 24 hours).
-
Therapeutic: The test compound is administered at various doses and schedules following viral challenge (e.g., once or twice daily for 5 days, starting 24 hours post-infection).
-
-
RSV Challenge: Animals are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., 1 x 10^5 PFU of RSV A2).
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, respiratory distress).
-
Sample Collection: At a predetermined time post-infection (typically day 4 or 5, at the peak of viral replication), animals are euthanized. Lungs and nasal turbinates are harvested.
-
Viral Load Quantification:
-
Plaque Assay: A portion of the lung and nasal tissue is homogenized, and the viral titer (PFU/gram of tissue) is determined by a plaque assay on HEp-2 cells.
-
RT-qPCR: Viral RNA is extracted from tissue homogenates, and the number of viral genome copies is quantified by reverse transcription-quantitative polymerase chain reaction.
-
-
Data Analysis: Viral titers in the treatment groups are compared to the vehicle control group to determine the log reduction in viral load. Statistical analysis is performed to assess the significance of the antiviral effect.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of RSV F-Protein Mediated Fusion
This compound is a small molecule inhibitor that targets the RSV F-protein, a type I fusion glycoprotein essential for viral entry into host cells. The F-protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state, driving the fusion of the viral and host cell membranes. This compound binds to a specific cavity within the F-protein, stabilizing its prefusion conformation and preventing the conformational rearrangements necessary for membrane fusion.
Caption: this compound inhibits RSV entry by stabilizing the F-protein in its prefusion state.
Experimental Workflow: In Vivo Efficacy Testing in the Cotton Rat Model
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an antiviral compound against RSV in the cotton rat model.
Caption: Workflow for assessing antiviral efficacy in the RSV cotton rat model.
Conclusion
This compound is a highly potent inhibitor of RSV fusion with demonstrated in vitro activity against a broad range of clinical isolates. While direct validation of these results in the cotton rat model is not yet publicly available, its efficacy in the BALB/c mouse model provides strong rationale for its continued development. The comparative data presented in this guide for established and investigational anti-RSV agents underscore the importance of the cotton rat model in preclinical evaluation. Future studies directly comparing this compound with these alternatives in the cotton rat will be crucial for definitively establishing its position in the evolving landscape of RSV therapeutics. The detailed protocols and workflows provided herein offer a standardized framework for conducting such vital preclinical research.
References
- 1. Discovery of this compound (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. aragen.com [aragen.com]
- 5. mdpi.com [mdpi.com]
Pfizer's Strategic Retreat: An In-depth Analysis of the Sisunatovir Clinical Trial Discontinuation for RSV
New York, NY – In a significant move within the respiratory syncytial virus (RSV) therapeutic landscape, Pfizer has announced the discontinuation of its clinical development program for Sisunatovir, an orally administered RSV fusion inhibitor.[1] The decision to halt the Phase 2/3 trial in adults and a Phase 1 trial in infants and children was attributed to "ongoing challenges," including a drug-drug interaction with antacids, and broader "business reasons," rather than safety concerns.[1] This guide provides a comprehensive analysis of Pfizer's decision, compares this compound's performance with alternative RSV treatments, and details the experimental protocols from key studies to offer researchers, scientists, and drug development professionals a thorough understanding of this development.
The Rationale Behind the Halt: A Multifaceted Decision
Pfizer's decision to cease the development of this compound, a promising candidate acquired through the $525 million buyout of ReViral, stems from a combination of clinical and strategic considerations.[1] A key factor cited was a "drug-drug interaction with antacids," a common challenge for orally administered drugs.[1] While the specific mechanism of this interaction has not been publicly detailed by Pfizer, such interactions typically arise from two main pathways:
-
Alteration of Gastric pH: Antacids increase the pH of the stomach, which can affect the solubility and absorption of drugs that are weak bases and require an acidic environment for optimal dissolution.[2][3]
This interaction likely posed a significant hurdle for the consistent and effective delivery of this compound, particularly in patient populations that frequently use antacids.
Beyond the clinical challenges, Pfizer also cited "business reasons" and "strategic consideration" for the termination of the trials.[1] This suggests a portfolio prioritization in a rapidly evolving and increasingly competitive RSV market. The recent approvals and strong market performance of RSV vaccines and long-acting monoclonal antibodies may have influenced Pfizer's decision to reallocate resources to other promising areas within its respiratory diseases pipeline.
Comparative Analysis of this compound and Alternative RSV Therapeutics
Despite its discontinuation, data from earlier trials indicated that this compound held promise. A Phase 2a human challenge study of this compound (then known as RV521) in healthy adults demonstrated a significant reduction in both viral load and clinical symptoms.[6][7] The following tables provide a comparative overview of this compound's performance against currently approved RSV vaccines and monoclonal antibodies.
Table 1: Quantitative Efficacy Data of this compound (Phase 2a Human Challenge Study)
| Treatment Group | Mean Area Under the Curve (AUC) for Viral Load (log10 PFUe/ml·h) | P-value vs. Placebo | Mean AUC for Total Symptom Score (score x hours) | P-value vs. Placebo |
| This compound (350 mg) | 185.26 (SE, 31.17) | 0.002 | Significantly Reduced | 0.002 |
| This compound (200 mg) | 224.35 (SE, 37.60) | 0.007 | Significantly Reduced | 0.009 |
| Placebo | 501.39 (SE, 86.57) | - | - | - |
Source: DeVincenzo et al., Antimicrobial Agents and Chemotherapy, 2020.[6][7]
Table 2: Efficacy of Approved RSV Vaccines in Older Adults
| Vaccine (Trade Name) | Target Population | Efficacy against RSV-associated Lower Respiratory Tract Disease (LRTD) | Efficacy against Severe RSV-associated LRTD |
| Arexvy (GSK) | Adults ≥60 years | 82.6% | 94.1% |
| Abrysvo (Pfizer) | Adults ≥60 years | Season 1: 88.9%, Season 2: 77.8% | - |
| mResvia (Moderna) | Adults ≥60 years | 55-58% | - |
Sources: Various clinical trial publications and regulatory approvals.
Table 3: Efficacy of Approved Monoclonal Antibodies for RSV Prevention in Infants
| Monoclonal Antibody (Trade Name) | Target Population | Reduction in Medically Attended RSV Lower Respiratory Tract Infection (LRTI) | Reduction in RSV-related Hospitalizations |
| Nirsevimab (Beyfortus) | Infants and children up to 24 months | ~70-75% | ~83.2% |
| Clesrovimab (Enflonsia) | Infants in their first RSV season | 60.4% | 84.2% |
| Palivizumab (Synagis) | High-risk infants and young children | - | 45-55% |
Sources: Various clinical trial publications and regulatory approvals.
Experimental Protocols
A clear understanding of the methodologies used in clinical trials is crucial for the critical appraisal of the data.
This compound Phase 2a Human Challenge Study (RV521)
-
Study Design: A randomized, double-blind, placebo-controlled trial in healthy adults.
-
Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Following confirmation of infection, subjects received either this compound (350 mg or 200 mg) or a placebo orally every 12 hours for 5 days.[6][7]
-
Viral Load Quantification:
-
Clinical Symptom Assessment:
General Protocol for Viral Load Measurement in RSV Clinical Trials
-
Sample Type: Nasopharyngeal (NP) swabs are the most common sample type for quantifying respiratory viruses.
-
Assay: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is the gold standard for detecting and quantifying viral RNA. This method involves converting the viral RNA to complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR instrument.
-
Reporting: Viral load is typically reported in log10 copies per milliliter (copies/mL) or log10 international units per milliliter (IU/mL).
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of this compound, an RSV fusion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinically significant drug interactions with antacids: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.hivguidelines.org [cdn.hivguidelines.org]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sisunatovir
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Sisunatovir is paramount. Adherence to proper disposal procedures is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
This compound hydrochloride is recognized as being harmful if swallowed and poses a significant hazard to aquatic life, with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. All disposal practices must comply with applicable federal, state, and local regulations[1][2].
Immediate Steps for this compound Waste Management
Proper disposal begins with correct handling and segregation of waste at the source. The following workflow outlines the decision-making process and subsequent actions for managing this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Detailed Disposal Protocol
Based on established guidelines for the disposal of hazardous pharmaceutical waste, the following protocol should be followed for this compound:
-
Waste Identification and Segregation :
-
All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), labware (e.g., vials, pipettes, plates), and cleaning materials, must be considered hazardous waste.
-
Segregate this compound waste from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containment :
-
Solid Waste : Collect solid waste in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Liquid Waste : Collect liquid waste in compatible, sealed containers. Do not mix with other chemical waste unless compatibility has been confirmed. The container must be clearly labeled with "Hazardous Chemical Waste" and the identity of its contents.
-
Never dispose of this compound waste down the drain or in regular trash receptacles[2].
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that storage areas are away from incompatible materials.
-
-
Disposal :
-
All this compound waste must be disposed of through an approved and licensed hazardous waste disposal vendor[1].
-
The primary method for the destruction of pharmaceutical waste is incineration at a permitted facility[3][4]. This method is recommended to ensure the complete destruction of the active pharmaceutical ingredient.
-
Maintain a clear record of the waste generated and its disposal, in line with the "cradle-to-grave" principle of hazardous waste management[5].
-
Spill Management
In the event of a spill, the following procedure should be implemented immediately:
-
Control and Containment :
-
Evacuate the immediate area if necessary and ensure proper ventilation.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Cleanup :
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination :
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
-
Disposal :
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Handling of Sisunatovir in a Research Setting
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Sisunatovir, a potent respiratory syncytial virus (RSV) inhibitor.[1][2] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Two safety data sheets (SDS) for this compound present differing hazard classifications. The SDS for this compound from Cayman Chemical indicates it is not a classified substance under the Globally Harmonized System (GHS).[3] In contrast, the SDS for this compound HCl from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Given this discrepancy and the nature of research environments, it is prudent to adopt a conservative approach and adhere to the more stringent safety precautions.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive safety-first approach.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., nitrile) | To prevent skin contact.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust/aerosol formation is likely. | To avoid inhalation of dust or aerosols.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a lab coat, ensuring it is fully fastened.
-
Mask/Respirator: Secure the mask or respirator over the nose and mouth.
-
Goggles/Face Shield: Position eye protection.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Remove the lab coat by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles/Face Shield: Remove eye protection from the back of the head.
-
Mask/Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Gloves, Lab Coats, etc. | Dispose of in a designated, sealed waste container for chemical waste. |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter sewers or surface water.[3] |
| Empty Containers | Rinse thoroughly and dispose of according to institutional guidelines. |
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Wash with soap and water. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.[4] |
Caption: Emergency response plan for accidental exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
